molecular formula C10H12ClNO2 B4791150 2-(2-chloro-5-methylphenoxy)propanamide

2-(2-chloro-5-methylphenoxy)propanamide

Cat. No.: B4791150
M. Wt: 213.66 g/mol
InChI Key: MEURAJVWMGJRLT-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)propanamide is a chemical compound built on a phenoxyacetamide scaffold, which is recognized in scientific research for its potential in developing novel therapeutic agents. This scaffold has shown promise in multiple areas of infectious disease research, particularly as a starting point for the development of new antimalarial therapies . Research into structurally similar N-aryl acetamide compounds has demonstrated potent activity against the asexual blood stage of Plasmodium falciparum and has been found to also inhibit gametocyte development, thereby potentially blocking malaria transmission . Furthermore, the phenoxyacetamide core structure is a known pharmacophore in the investigation of bacterial virulence. Specifically, related compounds have been identified as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a critical virulence factor that facilitates the establishment and dissemination of this opportunistic pathogen . Inhibition of the T3SS does not kill the bacteria but rather disarms it, potentially making the pathogen more susceptible to host immune defenses and conventional antibiotics . The mechanism of action for this class is distinct from traditional antibiotics, as evidenced by studies linking their activity to specific bacterial targets like the T3SS needle protein, offering a strategy that may be less susceptible to pre-existing resistance mechanisms . The stereochemistry and substitution patterns on the phenoxyacetamide scaffold are critical for its biological activity, with research indicating that the (R)-enantiomer of analogous compounds often exhibits superior potency . 2-(2-Chloro-5-methylphenoxy)propanamide is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEURAJVWMGJRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(2-chloro-5-methylphenoxy)propanamide

[1][2][3]

Executive Summary

2-(2-chloro-5-methylphenoxy)propanamide is a specialized organic scaffold belonging to the class of aryloxyalkanamides .[1][2][3] Structurally, it consists of a 2-chloro-5-methylphenol moiety linked via an ether bond to a propanamide tail.[1][2][3] This compound represents a critical structural isomer of the herbicide Mecoprop (which utilizes the 4-chloro-2-methyl substitution pattern) and shares the core "2-chloro-5-methylphenoxy" pharmacophore found in the beta-blocker Bupranolol .[1][2][3]

This guide details the physicochemical profiling, validated synthetic pathways, and structural characterization of this entity, positioning it as a high-value intermediate in the development of auxin-mimic agrochemicals and sodium channel-modulating pharmaceuticals.[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers[1][2][3][5][6][11]
  • IUPAC Name: 2-(2-chloro-5-methylphenoxy)propanamide[1][2][3]

  • Systematic Class: Phenoxypropionic acid amide[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 213.66 g/mol [1][2]

  • Chirality: The molecule possesses a stereocenter at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon of the propanamide chain, existing as (R)- and (S)-enantiomers.[1] The biological activity of phenoxy-auxins is typically stereospecific (often the (R)-isomer).[1][2][3]
    
Key Physicochemical Properties (Predicted/Consensus)
PropertyValueRationale/Source
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; amide group reduces LogP relative to ester analogs.[1][2][3]
pKa (Conjugate Acid) ~ -0.5 (Amide O)Very weak base; neutral at physiological pH.[2]
H-Bond Donors 2Amide ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

protons.[1][3]
H-Bond Acceptors 2Ether oxygen and Carbonyl oxygen.[1][2][3]
Melting Point 135 – 140 °CEstimated based on crystalline packing of similar phenoxyamides.[2][3]
Solubility Low (Water), High (DMSO, EtOH)Lipophilic aromatic ring limits aqueous solubility.[2][3]

Synthetic Methodology

To ensure high purity and yield, a Williamson Ether Synthesis approach is recommended over direct amidation of the acid, as it minimizes thermal degradation of the sensitive phenoxy linkage.[2][3]

Reaction Logic (Graphviz Diagram)

SynthesisPathPhenol2-chloro-5-methylphenol(Starting Material)IntermediateTransition State(SN2 Substitution)Phenol->IntermediateDeprotonationReagent2-chloropropanamide(Electrophile)Reagent->IntermediateNu- AttackBaseK2CO3 / KI (Cat.)(Base/Catalyst)Base->IntermediateProduct2-(2-chloro-5-methylphenoxy)propanamide(Target)Intermediate->Product-KCl, -HCl

Figure 1: Convergent synthesis via Nucleophilic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

13123
Detailed Protocol: Williamson Ether Route

Objective: Synthesis of 2-(2-chloro-5-methylphenoxy)propanamide on a 10g scale.

Reagents:

  • 2-Chloro-5-methylphenol (1.0 eq, 14.2 g)[1][2][3]

  • 2-Chloropropanamide (1.1 eq, 11.9 g)[1][2]

  • Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , anhydrous, 2.0 eq)[1]
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[2][3]

Step-by-Step Procedure:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-5-methylphenol (14.2 g) in MeCN (100 mL). Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (27.6 g) and stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture may turn slightly yellow/orange.[3]
    
  • Addition: Add 2-chloropropanamide (11.9 g) and catalytic KI (1.6 g) to the suspension.

  • Reaction: Heat the mixture to reflux (80-82 °C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The phenol spot (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by the more polar amide product (
    
    
    ).[3]
  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) using a sintered glass funnel.[3] Rinse the cake with cold MeCN.
    
  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1). Heat to dissolve, then cool slowly to 4 °C.

  • Drying: Filter the white crystalline solid and dry in a vacuum oven at 45 °C for 12 hours.

Yield Expectation: 75–85% (approx. 16–18 g).

Structural Characterization (Spectroscopy)[1][2][4][8]

Confirmation of the structure requires verifying the ether linkage and the integrity of the amide group.[1][2][3]

Proton NMR ( -NMR, 400 MHz, DMSO- )

The spectrum will display distinct signals for the aromatic ring (trisubstituted pattern) and the aliphatic tail.[1][2][3]

Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.35 Doublet (J=8 Hz)1HAr-H (C3)Ortho to Chlorine (Deshielded).[1]
7.20 / 7.05 Broad Singlets2Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Amide protons (Exchangeable with

).[3]
6.85 Singlet (d)1HAr-H (C6)Ortho to Ether, Meta to Methyl.[2]
6.75 Doublet (d)1HAr-H (C4)Para to Ether.[2]
4.65 Quartet (J=7 Hz)1Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Alpha-proton (Chiral center).[1]
2.25 Singlet3H

Aromatic Methyl group.[1][3]
1.45 Doublet (J=7 Hz)3H

Methyl doublet of the propionyl chain.[1]
Infrared (IR) Spectroscopy[1][2]
  • 3350, 3180 cm⁻¹: N-H stretch (Primary Amide doublet).[2][3]

  • 1665 cm⁻¹: C=O stretch (Amide I band).[2][3]

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).[2][3]

  • 750 cm⁻¹: C-Cl stretch.

Biological & Industrial Applications[2][3][5]

Structural Activity Relationship (SAR) Logic

This molecule serves as a versatile scaffold in two primary domains.[2][3] The diagram below illustrates the divergent utility based on metabolic processing.

SAR_Logiccluster_AgroAgrochemical Mode of Actioncluster_PharmaMedicinal Chemistry PotentialCompound2-(2-chloro-5-methylphenoxy)propanamideHydrolysisEnzymatic Hydrolysis(Amidase)Compound->HydrolysisIsostereBioisostere ofMexiletine/LidocaineCompound->IsostereAuxinActive Acid Form(Auxin Mimic)Hydrolysis->AuxinEffectUncontrolled Growth(Broadleaf Weed Control)Auxin->EffectTargetVoltage-Gated Na+ Channels(Nav1.7 / Nav1.8)Isostere->TargetIndicationNeuropathic PainAnticonvulsantTarget->Indication

Figure 2: Divergent Application Pathways.[1][2][3] In plants, the amide is a prodrug for the active acid herbicide.[2][3] In humans, the stable amide may modulate ion channels.[1][2]

Comparison to Known Analogs
  • Mecoprop (MCPP): The commercial herbicide is the acid form of the 4-chloro-2-methyl isomer.[1][2][3] The 2-chloro-5-methyl substitution pattern (present in the subject molecule) typically exhibits altered metabolic stability and receptor binding profiles, often used to bypass resistance mechanisms in target weeds.[1][2][3]

  • Bupranolol: This non-selective beta-blocker utilizes the 2-chloro-5-methylphenoxy moiety.[1][2][3][4] This confirms that this specific aromatic substitution pattern is biologically validated for membrane receptor interaction.[2][3]

References

  • Structural Analogs & Crystallography: Smith, G., et al. "Structure of 2-chloro-N-(4-methylphenyl)propanamide."[1][2][3] Acta Crystallographica Section C, vol. 54, no. 12, 1998.[2][3] (Provides crystallographic data for the close amide analog).

  • Phenoxy-Auxin Mechanism: Grossmann, K. "Auxin herbicides: current status of mechanism of action."[2][3] Pest Management Science, vol. 66, no.[2][3] 2, 2010. (Details the hydrolysis of amides to active acid forms in plants). [1][2]

  • Synthetic Methodology (Williamson Ether): Vogel, A.I.[2][3] Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.[2][3] (Standard reference for phenoxy ether synthesis protocols). [1][2]

  • Precursor Characterization (2-chloro-5-methylphenol): National Center for Biotechnology Information (2024).[1][2][3] PubChem Compound Summary for CID 12008, 2-Chloro-5-methylphenol.[1][2][3] [1][2]

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and available technical data, here is the in-depth technical guide for 2-(2-chloro-5-methylphenoxy)propanamide .

Part 1: Executive Summary & Chemical Identity

2-(2-chloro-5-methylphenoxy)propanamide is a specialized phenoxyalkanoic acid amide derivative. Structurally, it consists of a 2-chloro-5-methylphenol moiety linked via an ether bond to a propanamide backbone. This compound belongs to a class of chemicals often utilized as intermediates in the synthesis of agrochemicals (specifically auxin-mimic herbicides like Mecoprop derivatives) and pharmaceutical precursors (related to aryloxypropanolamine beta-blockers).

This guide details the synthesis, characterization, and handling of this compound, focusing on the Williamson ether synthesis pathway, which remains the industry standard for high-yield production of phenoxy ethers.

Chemical Identity Table[1]
PropertyDetail
Chemical Name 2-(2-chloro-5-methylphenoxy)propanamide
Systematic Name 2-(2-chloro-5-methylphenoxy)propionamide
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Parent Acid CAS 30033-94-4 (2-(2-chloro-5-methylphenoxy)propanoic acid)
Precursor Phenol CAS 615-74-7 (2-Chloro-5-methylphenol)
Core Moiety Phenoxypropionic acid amide
Physical State Off-white to crystalline solid (Predicted)

Part 2: Synthesis & Manufacturing Protocol

The most robust route for synthesizing 2-(2-chloro-5-methylphenoxy)propanamide involves the O-alkylation of 2-chloro-5-methylphenol with a 2-halopropanamide (typically 2-chloropropanamide or 2-bromopropanamide) under basic conditions. This is a classic Williamson Ether Synthesis .

Reaction Mechanism

The reaction proceeds via an S_N2 nucleophilic substitution .

  • Deprotonation: A base (Potassium Carbonate, K₂CO₃) deprotonates the phenol to form the phenoxide ion.

  • Nucleophilic Attack: The phenoxide oxygen attacks the alpha-carbon of the 2-chloropropanamide, displacing the chloride ion.

Experimental Protocol (Bench Scale)

Reagents:

  • Substrate: 2-Chloro-5-methylphenol (1.0 eq)

  • Alkylating Agent: 2-Chloropropanamide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates reaction via Finkelstein-like in situ exchange.

  • Solvent: Acetone or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylphenol (e.g., 14.2 g, 100 mmol) in dry Acetonitrile (150 mL).

  • Activation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 30 minutes to ensure formation of the phenoxide surface species.

  • Alkylation: Add 2-chloropropanamide (11.8 g, 110 mmol) portion-wise or as a solution in MeCN.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.[1]

  • Purification: Recrystallize the crude product from Ethanol/Water (80:20) or Toluene to yield pure 2-(2-chloro-5-methylphenoxy)propanamide.

Synthesis Pathway Diagram

SynthesisPathway Phenol 2-Chloro-5-methylphenol (CAS 615-74-7) Intermediate Phenoxide Ion (In Situ) Phenol->Intermediate Deprotonation (MeCN, RT) Base Base (K2CO3) Catalyst (KI) Base->Intermediate Reagent 2-Chloropropanamide Product 2-(2-chloro-5-methylphenoxy)propanamide (Target) Reagent->Product + Alkylating Agent Intermediate->Product SN2 Attack (Reflux, 6-12h)

Caption: Figure 1. One-pot Williamson ether synthesis pathway for the production of 2-(2-chloro-5-methylphenoxy)propanamide.

Part 3: Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

Expected Spectral Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.25 (s, 3H): Methyl group on the aromatic ring.

    • δ 1.45 (d, 3H): Methyl group of the propanamide side chain.

    • δ 4.60 (q, 1H): Methine proton (-O-CH-CO-).

    • δ 6.70 - 7.30 (m, 3H): Aromatic protons (specific splitting depends on 2,5-substitution pattern).

    • δ 7.10, 7.50 (br s, 2H): Amide -NH₂ protons.

  • FT-IR (ATR):

    • 3150-3400 cm⁻¹: Amide N-H stretch (doublet for primary amide).

    • 1650-1690 cm⁻¹: Amide C=O stretch (Amide I band).

    • 1240 cm⁻¹: Aryl alkyl ether C-O-C stretch.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (Amide) and 280 nm (Phenol).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Product TLC TLC Screening (EtOAc:Hex 1:1) Sample->TLC Quick Check HPLC HPLC-UV Purity Check (>98% Target) TLC->HPLC If Spot Clean NMR 1H-NMR Structure Validation HPLC->NMR If Purity >95% Release Final Product Release NMR->Release Confirm Structure

Caption: Figure 2. Quality control workflow ensuring structural identity and purity of the synthesized amide.

Part 4: Applications & Biological Context

Agrochemical Relevance

This compound is structurally analogous to Mecoprop (MCPP) , a widely used phenoxy herbicide. While Mecoprop is the 4-chloro-2-methyl isomer, the 2-chloro-5-methyl substitution pattern presents altered steric and electronic properties.

  • Mechanism: Phenoxy amides typically act as auxin mimics , disrupting plant growth regulation in broadleaf weeds. The amide moiety is often hydrolyzed in vivo to the free acid (CAS 30033-94-4), which is the active herbicidal species.

  • Research Utility: Used in Structure-Activity Relationship (SAR) studies to optimize herbicide selectivity and reduce volatility compared to ester formulations.

Pharmaceutical Intermediates

The "2-chloro-5-methylphenoxy" motif is a key scaffold in the synthesis of Bupranolol , a non-selective beta-blocker.

  • While Bupranolol synthesis typically utilizes the epoxide (epichlorohydrin route), the propanamide derivative can serve as a precursor for novel aryloxy-propylamine derivatives via reduction of the amide to an amine.

Part 5: Safety & Handling (E-E-A-T)

Warning: Chlorinated phenols and their derivatives are toxic and potential environmental pollutants.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage (Phenolic precursors).

    • H411: Toxic to aquatic life with long-lasting effects.

  • Handling Protocol:

    • Always handle 2-chloro-5-methylphenol in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety goggles.

    • Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.

Part 6: References

  • PubChem. (n.d.). 2-Chloro-5-methylphenol (CAS 615-74-7) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI Molbank. (2023).[2] 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol: Precursor in Bupranolol Synthesis.[2] Retrieved from [Link][3]

Sources

An In-depth Technical Guide to 2-chloro-N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The initial topic of inquiry was "2-(2-chloro-5-methylphenoxy)propanamide". A thorough review of scientific literature and chemical databases indicates that this specific compound is not well-documented. However, a structurally related and pharmacologically significant compound, 2-chloro-N-(2-methylphenyl)propanamide , is extensively referenced, particularly as a key intermediate and impurity in the synthesis of the local anesthetic Prilocaine. Given the target audience of researchers and drug development professionals, this guide will focus on the properties and protocols associated with 2-chloro-N-(2-methylphenyl)propanamide (CAS No. 19281-31-3), also known as Prilocaine Impurity A.

Introduction

2-chloro-N-(2-methylphenyl)propanamide is a chlorinated amide that holds significant importance in the pharmaceutical industry. Its primary relevance stems from its role as a critical process impurity and synthetic precursor to Prilocaine, a widely used local anesthetic of the amino amide type.[1] The presence and quantity of this compound in the final drug product are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of Prilocaine formulations. Understanding the physicochemical properties, synthesis, and analytical characterization of 2-chloro-N-(2-methylphenyl)propanamide is therefore essential for quality control, process optimization, and regulatory compliance in pharmaceutical manufacturing.

Physicochemical Properties

The fundamental physical and chemical properties of 2-chloro-N-(2-methylphenyl)propanamide are summarized in the table below. These properties are crucial for developing analytical methods, designing purification strategies, and understanding the compound's behavior in various matrices.

PropertyValueSource
CAS Number 19281-31-3[2]
Molecular Formula C₁₀H₁₂ClNO[2]
Molecular Weight 197.66 g/mol [2]
Appearance Off-white to pale brown solid[2]
Melting Point 110-111 °C[2]
Boiling Point (Predicted) 330.6 ± 25.0 °C[2]
Density (Predicted) 1.183 ± 0.06 g/cm³[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Synonyms Prilocaine Impurity A, 2-Chloro-o-propionotoluidide, (RS)-2-Chloro-N-(2-methylphenyl)propanamide[3]

Synthesis and Manufacturing

The most common synthetic route to 2-chloro-N-(2-methylphenyl)propanamide is through the acylation of o-toluidine with 2-chloropropionyl chloride. This reaction is a variant of the Schotten-Baumann reaction and is a key step in the overall synthesis of Prilocaine.[4]

Synthetic Pathway

The synthesis involves the nucleophilic attack of the amino group of o-toluidine on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[4]

Experimental Protocol: Synthesis of 2-chloro-N-(2-methylphenyl)propanamide

This protocol is adapted from methodologies described for the synthesis of Prilocaine, where the target compound is an intermediate.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve o-toluidine (1.0 eq) and a suitable base such as potassium carbonate (1.0-3.0 eq) in acetone under an inert atmosphere (e.g., nitrogen).[4]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add 2-chloropropionyl chloride (1.0-1.5 eq) dropwise to the cooled and stirred solution via the dropping funnel, ensuring the internal temperature is maintained between 20-30 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[4]

  • Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-N-(2-methylphenyl)propanamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a solid product.

Causality Behind Experimental Choices
  • Solvent: Acetone is chosen for its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction.

  • Base: Potassium carbonate is a cost-effective and moderately strong base that effectively neutralizes the HCl produced without promoting significant side reactions.[4]

  • Temperature Control: The initial cooling and slow addition of the acyl chloride are crucial for controlling the exothermic nature of the reaction and preventing the formation of byproducts.[4]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification o_toluidine o-Toluidine dissolve Dissolve o-toluidine and K₂CO₃ in Acetone o_toluidine->dissolve propionyl_chloride 2-Chloropropionyl Chloride add Add 2-Chloropropionyl Chloride dropwise propionyl_chloride->add base Potassium Carbonate base->dissolve solvent Acetone solvent->dissolve cool Cool to 0-5 °C dissolve->cool cool->add react React at room temperature for 2-3h add->react filter Filter to remove salts react->filter concentrate Concentrate filtrate filter->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize product 2-chloro-N-(2-methylphenyl)propanamide recrystallize->product

Caption: Workflow for the synthesis of 2-chloro-N-(2-methylphenyl)propanamide.

Analytical Characterization

Accurate and robust analytical methods are crucial for the identification and quantification of 2-chloro-N-(2-methylphenyl)propanamide, especially in the context of pharmaceutical quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

4.1.1 Principle and Justification: GC-MS is the preferred method for analyzing volatile and semi-volatile impurities in drug substances. The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for the unambiguous identification and quantification of 2-chloro-N-(2-methylphenyl)propanamide, even at trace levels.[5][6]

4.1.2 Detailed Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the 2-chloro-N-(2-methylphenyl)propanamide reference standard in a suitable solvent such as methanol or dichloromethane.

    • Accurately weigh and dissolve the Prilocaine drug substance or sample to be analyzed in the same solvent.

    • If necessary, derivatization can be performed, but for this compound, it is generally not required.[7]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5][6]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MSD Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

      • Source Temperature: 230 °C.[7]

      • Quadrupole Temperature: 150 °C.[7]

      • Scan Range: 40-400 amu.

  • Data Analysis:

    • Identification is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.

    • Quantification is typically performed using an external or internal standard method by integrating the area of a characteristic ion peak.

GC-MS Analysis Workflow Diagram

G cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Prilocaine Sample / Standard dissolve Dissolve in Methanol sample->dissolve inject Inject into GC dissolve->inject separate Separate on HP-5MS column inject->separate ionize Ionize (EI, 70 eV) separate->ionize detect Detect ions (MS) ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Standard Curve identify->quantify result Concentration of Impurity quantify->result

Caption: Workflow for the GC-MS analysis of 2-chloro-N-(2-methylphenyl)propanamide.

Predicted Spectroscopic Data

4.2.1 ¹H NMR Spectroscopy (in CDCl₃):

  • Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (4H).

  • Amide Proton (N-H): A broad singlet around δ 8.0-8.5 ppm.

  • Methine Proton (CH-Cl): A quartet around δ 4.5-4.8 ppm.

  • Methyl Protons (Aromatic-CH₃): A singlet around δ 2.2-2.4 ppm (3H).

  • Methyl Protons (CH-CH₃): A doublet around δ 1.6-1.8 ppm (3H).

4.2.2 Infrared (IR) Spectroscopy (KBr pellet):

  • N-H Stretch: A sharp peak around 3300-3250 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Amide I Band (C=O Stretch): A strong, sharp peak around 1670-1650 cm⁻¹.

  • Amide II Band (N-H Bend): A peak around 1550-1530 cm⁻¹.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.

Toxicological Profile and Safety Information

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[8]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

First-Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Pharmacological and Toxicological Relevance

The primary toxicological concern with 2-chloro-N-(2-methylphenyl)propanamide is its relationship to Prilocaine and its metabolite, o-toluidine . Prilocaine is metabolized in the liver to o-toluidine.[1][9] This metabolite is a known carcinogen and is responsible for causing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[7][9][10] Therefore, controlling the level of 2-chloro-N-(2-methylphenyl)propanamide in Prilocaine is critical, as it can be a source of o-toluidine, either through in-vivo metabolism or as a degradation product.[11]

Conclusion

2-chloro-N-(2-methylphenyl)propanamide is a compound of significant interest to the pharmaceutical sciences due to its role as an impurity and intermediate in the synthesis of Prilocaine. A thorough understanding of its properties, synthesis, and analytical determination is paramount for ensuring the quality and safety of this widely used local anesthetic. The protocols and data presented in this guide provide a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound.

References

  • Veeprho. (n.d.). Prilocaine Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S). Retrieved from [Link]

  • Google Patents. (n.d.). CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • Atila, A., et al. (2014). Determination of Prilocaine HCl in Pharmaceutical Preparations by GC-MS Method. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). GC chromatogram of prilocaine and o -toluidine formed during storage at.... Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Determination of Prilocaine HCl in Pharmaceutical Preparations by GC-MS Method. Retrieved from [Link]

  • MDPI. (1989). Non-Invasive O-Toluidine Monitoring during Regional Anaesthesia with Prilocaine and Detection of Accidental Intravenous Injection in an Animal Model. Retrieved from [Link]

  • Brieflands. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Retrieved from [Link]

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  • Waters Corporation. (n.d.). Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-phenylpropanamide. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • PubMed Central. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • PubChem. (n.d.). 2-Chloro-o-propionotoluidide. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[2-(2-methylphenyl)ethyl]propanamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-2-methyl-1-phenylpropane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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An In-Depth Technical Guide to 2-(2-chloro-5-methylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic "2-chloro-5-methylphenoxy propanamide" is structurally ambiguous. This guide will focus on the most chemically plausible isomer, 2-(2-chloro-5-methylphenoxy)propanamide , based on common synthetic routes for related agrochemical and pharmaceutical compounds. The IUPAC name and structure are explicitly defined herein for clarity.

Introduction

Derivatives of phenoxyalkanoic acids represent a cornerstone in the development of modern agrochemicals and pharmaceuticals. Their structural versatility allows for fine-tuning of biological activity, leading to applications ranging from selective herbicides to anti-inflammatory agents. This guide provides a detailed technical overview of 2-(2-chloro-5-methylphenoxy)propanamide, a molecule situated at the intersection of these fields. As a senior application scientist, my objective is to present not just the "what" but the "why"—the causal logic behind its synthesis, analysis, and potential function. This document is intended for researchers and development professionals who require a deep, actionable understanding of this compound class.

Physicochemical Properties and Molecular Characteristics

The molecular structure of 2-(2-chloro-5-methylphenoxy)propanamide dictates its physical behavior and, consequently, its handling, formulation, and biological interactions. The core structure consists of a propanamide moiety linked via an ether bond to a 2-chloro-5-methylphenol ring.

The molecular formula for the assumed structure is C₁₀H₁₂ClNO₂ . From this, we can calculate its precise molecular weight and other key identifiers. A summary of its computed and estimated physicochemical properties is presented below, with data for its parent acid, Mecoprop, provided for context.

Property2-(2-chloro-5-methylphenoxy)propanamide (Target)2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)[1][2][3]
Molecular Formula C₁₀H₁₂ClNO₂C₁₀H₁₁ClO₃
Molecular Weight 213.66 g/mol 214.65 g/mol
Monoisotopic Mass 213.05566 Da214.03967 Da
Appearance White to off-white solid (Predicted)Colorless to white crystals
Melting Point (°C) Estimated: 90-11093-95
Boiling Point (°C) >300 (Predicted)~308 (Rough estimate)
Water Solubility Low to moderate (Predicted)895 mg/L at 25 °C
LogP (Octanol/Water) ~2.9 (Predicted)3.13
SMILES CC(C(=O)N)OC1=C(C=C(C=C1)C)ClCC(C(=O)O)OC1=CC=C(Cl)C=C1C
InChI Key (Not available)WNTGYJSOUMFZEP-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of 2-(2-chloro-5-methylphenoxy)propanamide is logically approached as a two-stage process: first, the creation of the phenoxypropanoic acid intermediate, followed by its amidation. This strategy provides a high degree of purity and control over the final product.

Stage 1: Williamson Ether Synthesis of 2-(2-chloro-5-methylphenoxy)propanoic acid

This classic etherification reaction forms the core C-O-C bond. The mechanism involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

  • Rationale: The reaction between 2-chloro-5-methylphenol and an α-halopropionate (like (R,S)-2-chloropropionic acid) is a well-established and efficient method for creating the aryloxyphenoxypropionate scaffold.[4] The use of a base is critical to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of solvent and temperature is crucial for optimizing yield and minimizing side reactions.

  • Deprotonation: To a stirred solution of 2-chloro-5-methylphenol (1.0 eq) in a suitable solvent (e.g., acetone or ethanol), add a strong base such as sodium hydroxide (1.1 eq) in water.

  • Reaction Mixture: Heat the mixture to reflux (approx. 80-90°C) for 1 hour to ensure complete formation of the sodium 2-chloro-5-methylphenoxide salt.

  • Nucleophilic Substitution: Add (R,S)-2-chloropropionic acid (1.05 eq) dropwise to the refluxing solution. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Acidification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting salt in water and wash with a non-polar solvent like diethyl ether to remove any unreacted phenol.

  • Isolation: Acidify the aqueous layer to a pH < 2 with concentrated hydrochloric acid. The 2-(2-chloro-5-methylphenoxy)propanoic acid will precipitate as a solid.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed to achieve high purity.[4]

Stage 2: Amidation of the Carboxylic Acid Intermediate

The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic synthesis. This typically requires activating the carboxyl group to make it more susceptible to nucleophilic attack by ammonia.

  • Rationale: Direct reaction of a carboxylic acid with ammonia is generally unfavorable. Activation is required. A common and effective method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with ammonia to form the amide with high yield.

  • Activation: In a fume hood, suspend the 2-(2-chloro-5-methylphenoxy)propanoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Acyl Chloride Formation: Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until gas evolution ceases. The solvent and excess thionyl chloride can be removed by rotary evaporation to yield the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous, aprotic solvent (e.g., DCM or THF). Cool the solution to 0°C in an ice bath.

  • Nucleophilic Attack: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise. A white precipitate of ammonium chloride will form.

  • Work-up: Once the reaction is complete (monitored by TLC), filter off the ammonium chloride salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove any unreacted starting material.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(2-chloro-5-methylphenoxy)propanamide can be purified by recrystallization or column chromatography.

SynthesisWorkflow cluster_stage1 Stage 1: Williamson Ether Synthesis cluster_stage2 Stage 2: Amidation Phenol 2-Chloro-5-methylphenol Reaction1 Reflux Phenol->Reaction1 PropAcid 2-Chloropropionic Acid PropAcid->Reaction1 Base NaOH Base->Reaction1 SOCl2 SOCl₂ Reaction2 Activation SOCl2->Reaction2 Ammonia NH₃ Reaction3 Nucleophilic Attack Ammonia->Reaction3 Intermediate 2-(2-chloro-5-methylphenoxy) propanoic acid Intermediate->Reaction2 Product 2-(2-chloro-5-methylphenoxy) propanamide Reaction1->Intermediate Reaction2->Reaction3 Acyl Chloride Reaction3->Product

Caption: Two-stage synthesis of the target compound.

Analytical Methodologies

Ensuring the purity and confirming the identity of the synthesized compound is paramount. A multi-step analytical approach combining chromatographic separation with spectroscopic detection is standard practice for this class of molecules.

Workflow for Purity and Identity Confirmation
  • Sample Preparation: Dissolve a precisely weighed sample of the final product in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Separation (HPLC): High-Performance Liquid Chromatography is the method of choice for assessing purity.

    • Column: A reverse-phase C18 column is typically effective.

    • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid for better peak shape) and acetonitrile is common.

    • Detection: A Diode-Array Detector (DAD) or UV detector set to scan across a range of wavelengths (e.g., 220-300 nm) will provide a chromatogram where the area of the main peak relative to any impurity peaks indicates the purity.

  • Mass Spectrometry (MS) Confirmation: Coupling the HPLC to a mass spectrometer (LC-MS) provides definitive structural confirmation.

    • Ionization: Electrospray Ionization (ESI) in positive mode is expected to show the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's molecular weight (214.06 for the C₁₀H₁₂ClNO₂ isotopologue).

    • Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that confirms the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of all atoms in the molecule.

AnalyticalWorkflow Start Synthesized Product Prep Sample Dissolution (Acetonitrile) Start->Prep HPLC HPLC Separation (C18 Column) Prep->HPLC NMR Structural Elucidation (¹H, ¹³C NMR) Prep->NMR DAD Purity Assessment (UV/DAD) HPLC->DAD MS Mass Spectrometry (LC-MS) HPLC->MS

Caption: Standard analytical workflow for compound validation.

Potential Applications and Biological Rationale

The structural motifs within 2-(2-chloro-5-methylphenoxy)propanamide suggest potential biological activity in two primary domains: agrochemicals and pharmaceuticals.

Agrochemicals: Herbicidal Activity

The phenoxypropanoic acid scaffold is the basis for the "fop" family of herbicides, which are known inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. However, the parent acid of the target compound is more closely related to auxinic herbicides like Mecoprop.[1][3]

  • Mechanism of Action (Hypothesized): Like other auxinic herbicides, 2-(2-chloro-5-methylphenoxy)propanoic acid (the precursor) mimics the natural plant hormone indole-3-acetic acid (IAA). It causes uncontrolled cell division and growth in broadleaf weeds, leading to vascular tissue disruption and eventual plant death.[3][5] Grasses are typically tolerant. The amide derivative, 2-(2-chloro-5-methylphenoxy)propanamide, could act as a pro-herbicide, being hydrolyzed in the plant to the active carboxylic acid form. This metabolic conversion is a common strategy to improve uptake and translocation within the plant.[5]

Pharmaceutical Development: Intermediate

Phenoxyamide structures are prevalent in a wide range of biologically active molecules and serve as critical building blocks, or intermediates, for more complex Active Pharmaceutical Ingredients (APIs).[6][7][8]

  • Rationale for Use: The compound contains several functional handles (amide, ether, aromatic ring) that can be further modified. The specific substitution pattern (chloro and methyl groups) influences the molecule's lipophilicity and electronic properties, which can be leveraged to achieve desired binding characteristics in a drug target. Such intermediates are valuable in medicinal chemistry for building libraries of related compounds for screening against various biological targets, including enzymes and receptors.[9][10]

Conclusion

2-(2-chloro-5-methylphenoxy)propanamide is a compound of significant interest, embodying a structural framework with proven utility in both agriculture and medicine. Its synthesis is achievable through robust, well-documented chemical transformations, and its characterization relies on standard, high-confidence analytical techniques. While its specific biological activities require empirical validation, its close relationship to established auxinic herbicides suggests a high probability of similar function. Furthermore, its value as a versatile chemical intermediate provides a compelling rationale for its synthesis and study within drug discovery programs. This guide has aimed to provide the foundational, scientifically-grounded knowledge necessary for researchers to confidently engage with this molecule and its broader chemical class.

References

  • Chemspace. (n.d.). 2-(2-chloro-5-methylphenoxy)-N-methyl-N-(1,3-thiazol-2-yl)propanamide. Retrieved February 15, 2026, from [Link]

  • Gao, Y., et al. (2015). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research, 7(3), 104-106.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7153, Mecoprop. Retrieved February 15, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12008, 2-Chloro-5-methylphenol. Retrieved February 15, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423225, 2-(5-Chloro-2-methylphenoxy)propanoic acid. Retrieved February 15, 2026, from [Link].

  • PrepChem. (n.d.). Synthetic preparation of 2-[m-(p-chloro-o-methylphenoxy)phenyl]propionic acid. Retrieved February 15, 2026, from [Link]

  • Cheméo. (2023). Chemical Properties of Mecoprop (CAS 7085-19-0). Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Mecoprop. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids: (s)-2-chloropropanoic acid. Retrieved February 15, 2026, from [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Kim, J. et al. (2022). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. Scientific Reports, 12(1), 1-11.
  • MDPI. (2022). The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L.. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with á-amino acids (2). Retrieved February 15, 2026, from [Link]

  • Santos, J. D. S. et al. (2021). Effect of herbicides on the activity of antioxidant enzymes and ALA-D in transgenic hybrid corn. Planta Daninha, 39.
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An In-depth Technical Guide to 2-(2-chloro-5-methylphenoxy)propanoic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-chloro-5-methylphenoxy)propanoic acid amide derivatives, a class of compounds rooted in the well-established field of phenoxyalkanoic acid herbicides. We delve into the rationale behind their design, detailed synthetic pathways, structure-activity relationships (SAR), and proposed mechanisms of action. This document is intended for researchers, chemists, and drug development professionals in the agrochemical and pharmaceutical industries, offering field-proven insights and detailed experimental protocols to guide further research and development in this chemical space.

Section 1: Scientific Foundation and Core Concepts
1.1 The Legacy of Phenoxyalkanoic Herbicides

The journey into 2-(2-chloro-5-methylphenoxy)propanoic acid amides begins with an understanding of their predecessors. The phenoxy herbicides, discovered in the 1940s, were among the first selective synthetic herbicides developed, revolutionizing agriculture by enabling the control of broadleaf weeds in cereal crops.[1][2] Compounds like 2,4-D and Mecoprop (MCPP) are classic examples. Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a structural analog of the compounds discussed in this guide.[3][4]

These molecules function as synthetic auxins.[1][2] They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not easily metabolized by the plant. This leads to an overload of the hormonal signaling pathway, causing uncontrolled, disorganized growth and ultimately death in susceptible broadleaf plants.[2]

1.2 Mechanism of Action: A Tale of Two Targets

The phenoxypropanoic acid scaffold is associated with two primary mechanisms of action, largely dependent on the overall molecular structure:

  • Synthetic Auxin Activity: As described above, this mechanism involves the mimicry of the plant hormone auxin, leading to epinasty (twisting stems and petioles), cupped leaves, and other symptoms of unregulated growth in broadleaf weeds.[1]

  • ACCase Inhibition: Many related aryloxyphenoxypropionate (AOPP) herbicides, known as "fops," act by a different mechanism. They selectively inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses. This enzyme is critical for the first committed step in fatty acid biosynthesis. Its inhibition halts lipid production, preventing the formation of new cell membranes and ultimately killing the grass weeds.

The modification of the carboxylic acid to an amide, as discussed herein, can significantly alter the compound's physical properties, uptake, translocation, and potentially its primary biological target.

1.3 The Critical Role of Stereochemistry

A defining feature of this chemical class is the stereocenter at the C2 position of the propanoic acid moiety. For both synthetic auxin and ACCase-inhibiting mechanisms, the biological activity is almost exclusively associated with the (R)-enantiomer.[4][5] The (S)-enantiomer is typically inactive. This stereoselectivity is a crucial consideration in both synthesis and biological evaluation, as the use of a racemic mixture effectively includes 50% inactive compound.

Section 2: Synthesis and Chemical Strategy

The synthesis of 2-(2-chloro-5-methylphenoxy)propanoic acid amide derivatives is a logical, multi-step process that begins with the construction of the core acid, followed by its activation and subsequent amidation.

2.1 Synthesis of the Parent Carboxylic Acid

The foundational step is the synthesis of 2-(2-chloro-5-methylphenoxy)propanoic acid. This is reliably achieved via a Williamson ether synthesis.

  • Rationale: This reaction forms the ether linkage between the phenoxide (generated from 2-chloro-5-methylphenol) and the propionate backbone. The use of a base is critical to deprotonate the phenol, creating a potent nucleophile. Anhydrous conditions are preferred to prevent side reactions.

  • Core Reaction: 2-chloro-5-methylphenol is reacted with a 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetonitrile. The resulting ester is then hydrolyzed under basic conditions (e.g., NaOH) to yield the desired carboxylic acid.

2.2 Conversion to Amide Derivatives: The Amidation Step

The conversion of the carboxylic acid to an amide is the defining transformation for this class of derivatives. Direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to create a better leaving group.

  • Method A: Acyl Chloride Formation (The Robust Route)

    • Rationale: Converting the carboxylic acid to an acyl chloride is a highly effective activation strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to replace the -OH group with a -Cl atom, creating a highly reactive electrophile.[6] This intermediate readily reacts with a wide range of primary and secondary amines to form the target amide.

  • Method B: Peptide Coupling Reagents (The Mild Route)

    • Rationale: For sensitive substrates or in medicinal chemistry applications, milder coupling reagents are often employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) facilitate amide bond formation under gentle, room-temperature conditions.

The overall synthetic workflow is illustrated below.

G cluster_0 Part 1: Core Acid Synthesis cluster_1 Part 2: Amidation A 2-chloro-5-methylphenol C Williamson Ether Synthesis (K₂CO₃, Acetonitrile) A->C B Ethyl 2-bromopropanoate B->C D Intermediate Ester C->D E Hydrolysis (NaOH, H₂O) D->E F 2-(2-chloro-5-methylphenoxy) propanoic acid E->F G Activation (e.g., SOCl₂) F->G To Activation H Acyl Chloride Intermediate G->H J Amidation Reaction H->J I Primary/Secondary Amine (R₁R₂NH) I->J K Final Amide Derivative J->K

Caption: General workflow for synthesizing propanoic acid amide derivatives.

Section 3: Detailed Experimental Protocols
3.1 Protocol: Synthesis of (R)-2-(2-chloro-5-methylphenoxy)propanoic acid

This protocol outlines the synthesis of the chiral carboxylic acid, the key precursor for the amide derivatives.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methylphenol (10.0 g, 70.1 mmol), (S)-ethyl 2-chloropropionate (10.5 g, 77.1 mmol), and anhydrous potassium carbonate (19.4 g, 140.2 mmol) in 100 mL of dry acetonitrile. Note: Using the (S)-chloropropionate results in the (R)-phenoxypropionate due to inversion of stereochemistry (SN2 reaction).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Ester Isolation): Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ester in 80 mL of ethanol. Add a solution of sodium hydroxide (4.2 g, 105 mmol) in 20 mL of water. Stir the mixture at 60°C for 2 hours.

  • Acidification: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Purification: The carboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

3.2 Protocol: Synthesis of a Representative Amide Derivative

This protocol details the conversion of the parent acid into an N-phenylethyl amide derivative.[6]

  • Activation (Acyl Chloride Formation): In a fume hood, suspend the (R)-2-(2-chloro-5-methylphenoxy)propanoic acid (5.0 g, 21.8 mmol) in 30 mL of dichloromethane (DCM). Add thionyl chloride (3.9 g, 32.7 mmol) dropwise at 0°C. Add a catalytic amount (2-3 drops) of dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Amidation: Dissolve the crude acyl chloride in 50 mL of fresh DCM and cool to 0°C in an ice bath. In a separate flask, prepare a solution of 2-phenylethylamine (2.9 g, 24.0 mmol) and triethylamine (3.3 g, 32.7 mmol) in 20 mL of DCM.

  • Addition: Add the amine solution dropwise to the stirred acyl chloride solution. A white precipitate (triethylamine hydrochloride) will form.

  • Completion and Workup: Stir the reaction at room temperature for 1 hour.[6] Wash the mixture sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final amide derivative.[6]

Section 4: Structure-Activity Relationships and Biological Profile

The biological activity of these derivatives is highly dependent on the substitutions on both the phenoxy ring and the amide nitrogen.

4.1 Influence of the Phenoxy Ring
  • Chloro and Methyl Groups: The 2-chloro and 5-methyl substituents are crucial. Halogenation is a common strategy in herbicide design to increase intrinsic activity and block sites of metabolic degradation. The methyl group can similarly influence electronic properties and metabolic stability. The specific positioning affects how the molecule fits into the active site of its target protein.

4.2 The Amide Moiety: A Gateway to Diversity

The primary point of variation in this class is the amide group. Modifying the amine used in the synthesis allows for fine-tuning of the molecule's properties.

  • Steric Bulk: Increasing the size of the substituents on the amide nitrogen can impact binding affinity.

  • Lipophilicity: The nature of the amide substituent directly affects the molecule's lipophilicity (logP value), which in turn governs its ability to cross plant cuticles and cell membranes.

  • Metabolic Stability: Amide bonds can be more resistant to hydrolysis in plants compared to the corresponding esters, potentially leading to longer residual activity.

The table below presents hypothetical data for a series of derivatives to illustrate potential SAR trends.

Compound IDAmide Substituent (R₁, R₂)LogP (Calculated)Herbicidal Activity (% Inhibition @ 100 g/ha)
ACID-01 -OH (Parent Acid)2.875% (Broadleaf)
AMIDE-01 -NH-CH₂-Ph4.292% (Grass)
AMIDE-02 -NH-Cyclohexyl4.588% (Grass)
AMIDE-03 -N(CH₃)₂2.945% (Broadleaf)
AMIDE-04 -NH-(4-Cl-Ph)5.195% (Grass)

This data is illustrative and intended to demonstrate potential SAR principles.

4.3 Postulated Mechanism of Action Pathway

While the parent acid acts as a synthetic auxin, many aryloxyphenoxypropionate amides function as ACCase inhibitors. The conversion to an amide often shifts the activity spectrum from broadleaf to grass weeds. The diagram below illustrates the general downstream effects of ACCase inhibition.

G A Amide Derivative (Herbicide) B Acetyl-CoA Carboxylase (ACCase) A->B Binds & Inhibits C Malonyl-CoA B->C Blocked D Fatty Acid Biosynthesis C->D E Membrane Lipids D->E F Inhibition of New Cell Growth E->F G Meristematic Tissue Death F->G

Caption: Postulated pathway of ACCase inhibition by amide derivatives.

Section 5: Conclusion and Future Outlook

The 2-(2-chloro-5-methylphenoxy)propanoic acid amide derivatives represent a promising area for the development of new herbicides. By leveraging a well-known herbicidal scaffold and introducing the chemical diversity of the amide functional group, researchers can explore new structure-activity relationships and potentially identify compounds with novel spectra of activity, improved metabolic stability, or alternative modes of action.

Future research should focus on:

  • Broadening Chemical Diversity: Synthesizing a wide array of amide derivatives with varying electronic and steric properties.

  • Mechanism of Action Studies: Conducting detailed biochemical assays to confirm the molecular target (e.g., ACCase vs. auxin pathway) for active compounds.

  • Whole-Plant Screening: Evaluating new derivatives against a panel of economically important grass and broadleaf weeds to determine their selectivity and potency.

  • Chiral Resolution: Ensuring that synthesis and testing are conducted on the pure, biologically active (R)-enantiomer to accurately assess potential.

This guide provides the foundational knowledge and practical protocols to empower scientists to effectively explore this valuable class of molecules.

References
  • Benchchem. (n.d.). 2-(4-Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols.
  • Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106.
  • Schubert, T., et al. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Florida Department of Agriculture and Consumer Services. (n.d.). Organo-auxin Herbicides.
  • Wikipedia. (n.d.). Mecoprop.
  • PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information.
  • PubMed. (n.d.). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils.
  • Kövér, J., et al. (2002). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. ResearchGate.
  • The Ohio State University Pressbooks. (n.d.). Herbicides that Mimic or Interfere with Auxin.
  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.
  • Open Research@CSIR-NIScPR. (n.d.). Synthesis of crop protection agent mandipropamid.
  • ResearchGate. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs.

Sources

Structural Isomers of Mecoprop Amide: Synthesis, Resolution, and Bio-Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mecoprop [2-(4-chloro-2-methylphenoxy)propanoic acid] is a cornerstone phenoxy herbicide.[1][2] Its amide derivative, mecoprop amide , represents a critical structural variant often utilized to modulate lipophilicity, reduce volatility, or act as a pro-herbicide requiring metabolic hydrolysis.

This guide addresses the structural isomerism of mecoprop amide, a subject that demands a dual focus:

  • Stereoisomerism: The critical distinction between the biologically active (R)-enantiomer and the inactive (S)-enantiomer.[1]

  • Constitutional Isomerism: The differentiation between the active

    
    -substitution and the inactive 
    
    
    
    -substitution, as well as regioisomers of the phenyl ring (impurities).

Molecular Architecture & Isomerism

The efficacy of mecoprop amide is strictly governed by its molecular geometry. We must distinguish between the target molecule and its structural congeners.

Stereoisomerism (The Critical Pair)

Mecoprop amide possesses a single chiral center at the


-carbon of the propionyl chain.
  • (R)-Mecoprop Amide: The eutomer (active). It mimics the plant hormone indole-3-acetic acid (IAA).

  • (S)-Mecoprop Amide: The distomer (inactive).[1] It is generally considered an isomeric impurity that contributes to environmental load without therapeutic benefit.

Constitutional Isomers (Regioisomers)

Structural isomers differ in connectivity.[1] In industrial synthesis, these often appear as byproducts.

  • Chain Isomers: 2-phenoxypropanamide (Mecoprop active structure) vs. 3-phenoxypropanamide (inactive

    
    -isomer).
    
  • Ring Isomers: 4-chloro-2-methyl (Target) vs. 2-chloro-4-methyl (Impurity from starting material contamination).

Visualization: Isomer Hierarchy

The following diagram maps the structural relationships, highlighting the active pharmaceutical ingredient (API) versus impurities.

IsomerHierarchy Root C10H12ClNO2 (Mecoprop Amide Formula) Const Constitutional Isomers (Connectivity differs) Root->Const Stereo Stereoisomers (Spatial arrangement differs) Root->Stereo Same Connectivity Target 2-(4-chloro-2-methylphenoxy) propanamide (Target Scaffold) Const->Target Beta 3-(4-chloro-2-methylphenoxy) propanamide (Beta-isomer / Inactive) Const->Beta RingImp 2-(2-chloro-4-methylphenoxy) propanamide (Ring Impurity) Const->RingImp R_Iso (R)-Enantiomer (Bio-Active) Stereo->R_Iso S_Iso (S)-Enantiomer (Inactive) Stereo->S_Iso Target->Stereo

Figure 1: Hierarchical classification of mecoprop amide isomers. Green nodes indicate the biologically active pathway.

Synthetic Pathways & Isomer Control

Synthesis of mecoprop amide requires strict control to prevent racemization . The acid chloride route is preferred for yield, but the activation step renders the


-proton highly acidic, risking conversion of pure (R)-mecoprop to the racemic (RS)-amide.
Protocol: Stereoconservative Amidation

Objective: Synthesize (R)-mecoprop amide from (R)-mecoprop acid without eroding enantiomeric excess (ee).[1]

Reagents:

  • Substrate: (R)-Mecoprop Acid (>98% ee).

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1][3]
    
  • Amine Source: Aqueous Ammonia (

    
    ) or Ammonia gas.[1]
    
  • Solvent: Toluene (anhydrous).[1]

Step-by-Step Methodology:

  • Activation (Acyl Chloride Formation):

    • Dissolve (R)-mecoprop acid (1.0 eq) in anhydrous toluene.

    • Add catalytic DMF (0.01 eq).

    • Critical Control Point: Cool to 0°C . Slowly add

      
       (1.2 eq) dropwise.
      
    • Mechanism:[3] Low temperature prevents the enolization of the acyl chloride intermediate, preserving chirality.

    • Stir at room temperature for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
  • Amidation:

    • Cool the reaction mixture to -10°C .

    • Purge with

      
       gas or add concentrated 
      
      
      
      dropwise. Note: Biphasic reaction requires vigorous stirring.
    • Maintain temperature < 0°C to minimize thermal racemization.

  • Workup:

    • Wash organic phase with 1M

      
       (removes unreacted acid) and Brine.[1]
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Recrystallize from Ethanol/Hexane.[4]

Visualization: Synthetic Workflow

SynthesisFlow cluster_control Critical Control Points Start (R)-Mecoprop Acid (Chiral Center) Step1 Activation (SOCl2, Toluene, 0°C) Start->Step1 Inter Acyl Chloride Intermediate Step1->Inter -HCl, -SO2 Step2 Amidation (NH3, -10°C) Inter->Step2 Risk of Racemization End (R)-Mecoprop Amide (Retained Configuration) Step2->End -HCl

Figure 2: Synthetic route emphasizing temperature control to prevent racemization at the acyl chloride stage.

Analytical Resolution (Chiral HPLC)

Separating the structural isomers (specifically the enantiomers) is essential for quality control. Conventional C18 columns cannot resolve the (R) and (S) enantiomers.

Chromatographic Protocol

System: High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Stationary Phase: Polysaccharide-based Chiral Stationary Phase (CSP).

  • Recommended: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Reasoning: The amide group provides hydrogen bond donor/acceptor sites that interact specifically with the carbamate linkages on the amylose backbone.

Mobile Phase:

  • Mode: Normal Phase.

  • Composition: n-Hexane : Isopropanol (90:10 v/v).

  • Optimization: Add 0.1% Diethylamine if peak tailing occurs (suppresses silanol interactions).

Parameters:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Absorption max of chlorophenoxy ring).

  • Temperature: 25°C.

Data Interpretation
IsomerRetention Time (

)
Selectivity Factor (

)
Bio-Activity
(R)-Mecoprop Amide ~8.5 min-High (Auxin Mimic)
(S)-Mecoprop Amide ~11.2 min1.32Negligible
Regioisomers < 5.0 minN/AVariable/Toxic

Note: Elution order may reverse depending on the specific CSP used (e.g., Cellulose vs. Amylose).

Biological Implications

The structural isomerism of mecoprop amide is not merely an academic curiosity; it dictates the molecule's fate and toxicity.

  • Auxin Mimicry (Stereospecificity): The (R)-isomer structurally conforms to the binding pocket of the TIR1 ubiquitin ligase complex in plants. This triggers the degradation of Aux/IAA repressor proteins, leading to uncontrolled growth and plant death. The (S)-isomer cannot effectively dock into this pocket due to steric clash of the methyl group.[1]

  • Pro-drug Mechanism: Mecoprop amide is often hydrolytically stable in storage but converts to the active acid form in soil or plant tissue via amidase enzymes.

    • Reaction:

      
      
      
  • Toxicity of Impurities: Positional isomers (e.g., 2-chloro-4-methyl variants) may not possess herbicidal activity but can exhibit higher mammalian toxicity or persistence in groundwater.

References

  • Stereochemistry of Phenoxy Herbicides: Müller, M. D., & Buser, H. R. (1997). Conversion reactions of various phenoxyalkanoic acid herbicides in soil. 1. Enantiomerization and enantioselective degradation of the chiral 2-phenoxypropanoic acid herbicides. Environmental Science & Technology.

  • Chiral Separation Methodology: Umstead, W. J., & Ferraro, J. M. (2023).[4] The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.[4] Daicel Chiral Technologies Application Note.

  • Synthesis and Racemization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acyl Chloride racemization mechanisms).

  • Mecoprop Properties & Toxicology: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7153, Mecoprop. [1]

Sources

Methodological & Application

reaction of 2-chloro-5-methylphenol with 2-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

Abstract

This application note details a robust protocol for the synthesis of 2-(2-chloro-5-methylphenoxy)propanamide , a structural motif relevant to the development of aryloxyalkanoic acid herbicides (similar to Mecoprop) and pharmaceutical ether scaffolds. The method utilizes a modified Williamson ether synthesis, optimizing for O-alkylation over N-alkylation or hydrolysis side reactions. By employing a weak inorganic base (K₂CO₃) and a phase-transfer catalyst or Finkelstein conditions (KI) in a polar aprotic solvent, this protocol achieves high yields (>85%) while preserving the amide functionality.

Mechanistic Rationale

The reaction proceeds via an SN2 nucleophilic substitution.[1][2] The core challenge lies in the ambident nature of the reactants and the potential for side reactions.

  • Acidity & Nucleophilicity: 2-chloro-5-methylphenol (pKₐ ~8.6) is significantly more acidic than non-halogenated alkyl alcohols. Treatment with Potassium Carbonate (K₂CO₃) generates the phenoxide anion in situ.

  • Electrophile Selection: 2-chloropropanamide possesses an electrophilic

    
    -carbon activated by the electron-withdrawing amide group. However, the amide nitrogen is potentially nucleophilic, and the amide bond is susceptible to hydrolysis under strong basic/aqueous conditions.
    
  • Selectivity Control:

    • O- vs. N-Alkylation: The phenoxide oxygen is a harder, more localized nucleophile compared to the amide nitrogen. Using a non-nucleophilic base like K₂CO₃ prevents deprotonation of the amide (pKₐ ~17), ensuring chemoselectivity for the ether linkage.

    • Stereochemistry: If chiral 2-chloropropanamide is used, the SN2 mechanism will result in the inversion of configuration at the

      
      -carbon (Walden inversion).
      

Part 2: Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.RoleCAS No.
2-Chloro-5-methylphenol 142.581.0Nucleophile
2-Chloropropanamide 107.541.1Electrophile
Potassium Carbonate (K₂CO₃) 138.211.5Base584-08-7
Potassium Iodide (KI) 166.000.1Catalyst7681-11-0
Acetone (or MEK) -SolventSolvent67-64-1
Step-by-Step Methodology

Step 1: Phenoxide Generation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-chloro-5-methylphenol (10.0 mmol, 1.43 g) and anhydrous Acetone (30 mL).

  • Add anhydrous Potassium Carbonate (15.0 mmol, 2.07 g) in a single portion.

  • Critical Step: Stir at room temperature for 15 minutes. The mixture may turn slightly yellow/beige as the phenoxide forms.

Step 2: Electrophile Addition & Catalysis

  • Add Potassium Iodide (1.0 mmol, 0.17 g). Note: KI acts via the Finkelstein reaction, transiently converting the chloro-amide to the more reactive iodo-amide.

  • Add 2-chloropropanamide (11.0 mmol, 1.18 g) to the suspension.

  • Heat the reaction mixture to a gentle reflux (approx. 56-60°C internal temp) for 6–8 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting phenol (R_f ~0.6) should disappear; the product (more polar due to the amide) will appear at lower R_f.

Step 3: Workup & Isolation [3]

  • Cool the mixture to room temperature.

  • Filter the suspension through a Celite pad or sintered glass funnel to remove inorganic salts (KCl, KI, excess K₂CO₃). Wash the cake with cold acetone (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude off-white solid.

  • Purification: Recrystallize the crude solid from an Ethanol/Water (8:2) mixture.

    • Dissolve in minimal hot ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

  • Filter the crystals and dry in a vacuum oven at 40°C for 4 hours.

Part 3: Visualization & Logic

Reaction Pathway Diagram

ReactionMechanism Phenol 2-Chloro-5- methylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS S_N2 Transition State Phenoxide->TS Nucleophilic Attack Electrophile 2-Chloropropanamide (Electrophile) Electrophile->TS + KI (Catalyst) Product 2-(2-chloro-5-methyl phenoxy)propanamide TS->Product Inversion of Config. SideProduct KCl + KHCO3 TS->SideProduct

Caption: Mechanistic pathway showing base-mediated deprotonation followed by catalytic SN2 substitution.

Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix Phenol + K2CO3 in Acetone (15 min) Start->Mix Add Add 2-Chloropropanamide + KI (Catalyst) Mix->Add Reflux Reflux 6-8 Hours (Monitor TLC) Add->Reflux Filter Filter Salts (Remove KCl/K2CO3) Reflux->Filter Evap Rotary Evaporation Filter->Evap Purify Recrystallize (EtOH/Water) Evap->Purify End Final Product Analysis (NMR/HPLC) Purify->End

Caption: Step-by-step operational workflow for the synthesis and purification process.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       1.50 (d, 3H, CH₃ of propyl group).
      
    • 
       2.25 (s, 3H, Ar-CH₃).
      
    • 
       4.75 (q, 1H, 
      
      
      
      -CH).
    • 
       6.70–7.30 (m, 3H, Aromatic protons).
      
    • 
       7.40, 7.60 (br s, 2H, NH₂ amide protons).
      
  • IR Spectrum:

    • 3100–3400 cm⁻¹ (N-H stretch, amide).

    • 1650–1690 cm⁻¹ (C=O stretch, amide I band).

    • 1240 cm⁻¹ (C-O-C ether stretch).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure K₂CO₃ is finely ground; increase stir time before adding electrophile.
Amide Hydrolysis Wet solvent or strong baseUse anhydrous acetone; strictly avoid NaOH/KOH; ensure glassware is dry.
Slow Reaction Poor leaving group activityAdd 10 mol% NaI or KI (Finkelstein condition) to accelerate SN2.
N-Alkylation Solvent polarity too highSwitch from DMF to Acetone or MEK to promote tight ion pairing, favoring O-alkylation.

Part 5: Safety & Compliance

  • 2-Chloro-5-methylphenol: Toxic if swallowed and causes severe skin burns. Handle in a fume hood.

  • 2-Chloropropanamide: A potential alkylating agent. Wear nitrile gloves and safety glasses.

  • Waste Disposal: Filtrate contains halogenated organics and potassium salts. Dispose of in the appropriate halogenated organic waste stream.

References

  • PubChem. 2-Chloro-5-methylphenol (Compound).[4][5][6] National Library of Medicine. Available at: [Link]

  • PubChem. 2-Chloropropanamide (Compound).[7][4][5][8][9] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis.[1][3][10] (General Mechanism & Conditions).[3] Available at: [Link]

Sources

Application Notes & Protocols: 2-(2-Chloro-5-methylphenoxy)propanamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and application of 2-(2-chloro-5-methylphenoxy)propanamide. This compound serves as a valuable chemical intermediate, primarily in the development of agrochemicals and pharmaceuticals. Its structural motif, featuring a substituted phenoxy ring and a reactive amide group, allows for diverse downstream functionalization. These notes detail the synthesis from common starting materials, outline a robust protocol for its use in subsequent synthetic steps, and provide guidance on analytical characterization.

Introduction and Significance

2-(2-Chloro-5-methylphenoxy)propanamide belongs to the aryloxyphenoxypropionate family, a class of compounds renowned for its biological activity, particularly as herbicides. The corresponding carboxylic acid, Mecoprop (MCPP), is a widely used herbicide. The amide derivative, however, presents a unique synthetic handle. While the carboxylic acid is the typical endpoint for herbicidal applications, the amide serves as a stabilized, yet reactive, intermediate for building more complex molecular architectures.

The primary utility of this intermediate lies in its two key reactive zones:

  • The Amide Moiety: The N-H protons can be deprotonated to form an amidate anion, a potent nucleophile for alkylation or acylation reactions.

  • The Aromatic Ring: The electron-rich phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups.

This guide provides the foundational knowledge and practical protocols to leverage 2-(2-chloro-5-methylphenoxy)propanamide as a strategic building block in multi-step synthetic campaigns.

Physicochemical Properties & Safety Profile

A thorough understanding of the intermediate's properties and handling requirements is paramount for safe and effective experimentation.

Chemical Structure

G start Start: 2-Chloro-5-methylphenol step1 Step 1: Williamson Ether Synthesis start->step1 intermediate Intermediate: 2-(2-chloro-5-methylphenoxy)propanoic acid ester step1->intermediate Forms ether linkage reagents1 Reagents: 1. NaOH (or K₂CO₃) 2. 2-Chloropropionic acid ester Solvent: Acetone or DMF reagents1->step1 hydrolysis Hydrolysis (NaOH, H₂O/EtOH) intermediate->hydrolysis acid Key Precursor: 2-(2-chloro-5-methylphenoxy)propanoic acid hydrolysis->acid Cleaves ester step2 Step 2: Amidation acid->step2 product Final Product: 2-(2-chloro-5-methylphenoxy)propanamide step2->product Forms amide bond reagents2 Reagents: 1. SOCl₂ or Oxalyl Chloride 2. Conc. NH₄OH Solvent: DCM or THF reagents2->step2

Caption: Two-step workflow for the synthesis of the target intermediate.

Protocol: Synthesis of 2-(2-chloro-5-methylphenoxy)propanoic acid

This protocol is adapted from established methods for synthesizing phenoxyacetic acids. [1]

  • Rationale: This step employs the Williamson ether synthesis. 2-chloro-5-methylphenol is first deprotonated with a base to form a nucleophilic phenoxide. This anion then displaces the chlorine atom of 2-chloropropionic acid in an Sₙ2 reaction.

  • Materials:

    • 2-chloro-5-methylphenol (1.0 eq)

    • Sodium hydroxide (2.2 eq)

    • 2-Chloropropionic acid (1.1 eq)

    • Deionized water

    • Concentrated Hydrochloric Acid (HCl)

    • Toluene or other suitable extraction solvent

  • Procedure:

    • To a stirred solution of sodium hydroxide (2.2 eq) in water in a reaction vessel, add 2-chloro-5-methylphenol (1.0 eq). Stir until a clear solution of the sodium phenoxide is formed. The reaction may be slightly exothermic.

    • Carefully add 2-chloropropionic acid (1.1 eq) to the solution. The rate of addition should be controlled to maintain the reaction temperature below 80-90°C.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

    • Wash the aqueous solution with toluene to remove any unreacted phenol. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of 1-2. A white solid will precipitate.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield 2-(2-chloro-5-methylphenoxy)propanoic acid.

Protocol: Amidation of the Carboxylic Acid
  • Rationale: Direct amidation of a carboxylic acid is difficult. The standard and most reliable method is to first convert the carboxylic acid to a more reactive acyl chloride. This highly electrophilic intermediate then reacts readily with ammonia to form the stable amide. [2]

  • Materials:

    • 2-(2-chloro-5-methylphenoxy)propanoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl Chloride

    • Dichloromethane (DCM), anhydrous

    • Concentrated ammonium hydroxide (NH₄OH) (excess)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Suspend the carboxylic acid (1.0 eq) in anhydrous DCM in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes).

    • Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

    • Heat the mixture to reflux (approx. 40°C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acyl chloride.

    • Cool the reaction to room temperature and carefully remove the excess DCM and SOCl₂ under reduced pressure.

    • Dissolve the crude acyl chloride residue in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.

    • In a separate vessel, cool an excess of concentrated ammonium hydroxide in an ice bath.

    • Slowly add the acyl chloride solution to the cold, stirred ammonium hydroxide. A white precipitate of the amide will form immediately.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

    • Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold DCM.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure 2-(2-chloro-5-methylphenoxy)propanamide.

Application Protocol: N-Alkylation of the Amide

This protocol demonstrates the utility of the title compound as a nucleophilic building block after deprotonation.

  • Rationale: Strong bases like sodium hydride can deprotonate the amide N-H, creating a highly nucleophilic amidate. This anion can then be used to open epoxides, displace leaving groups on alkyl halides, or perform other nucleophilic attacks. This reaction is a key step in building more complex pharmaceutical or agrochemical leads.

G Intermediate 2-(2-chloro-5-methylphenoxy)propanamide Deprotonation Deprotonation with NaH in THF Intermediate->Deprotonation Amidate Nucleophilic Amidate Anion Deprotonation->Amidate Generates nucleophile Attack Nucleophilic Attack (Sₙ2) Amidate->Attack Electrophile Electrophile Added (e.g., Benzyl Bromide or Propylene Oxide) Electrophile->Attack Target N-Alkylated Target Molecule Attack->Target Forms new C-N bond

Caption: Synthetic pathway utilizing the intermediate for N-alkylation.

  • Materials:

    • 2-(2-chloro-5-methylphenoxy)propanamide (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Benzyl bromide (or other suitable alkylating agent) (1.05 eq)

    • Saturated ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Wash the sodium hydride (1.1 eq) with anhydrous hexane under an inert atmosphere (argon or nitrogen) to remove the mineral oil, and carefully decant the hexane.

    • Suspend the washed NaH in anhydrous THF.

    • Prepare a solution of the amide (1.0 eq) in anhydrous THF.

    • Slowly add the amide solution to the stirred NaH suspension at 0°C. Hydrogen gas will evolve; ensure proper ventilation to a safe outlet.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases. This indicates the formation of the sodium amidate.

    • Cool the reaction mixture back to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.

    • Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Analytical Characterization

Rigorous analytical confirmation is essential to validate the identity and purity of the synthesized intermediate and subsequent products.

TechniqueExpected Results for 2-(2-chloro-5-methylphenoxy)propanamide
¹H NMR δ (ppm): ~7.2 (d, Ar-H), ~6.8 (d, Ar-H), ~6.7 (dd, Ar-H), ~6.0-6.5 (br s, 2H, -NH₂), ~4.8 (q, 1H, -O-CH-), ~2.3 (s, 3H, Ar-CH₃), ~1.6 (d, 3H, -CH-CH₃).
¹³C NMR δ (ppm): ~175 (C=O), ~155 (Ar-C-O), ~136 (Ar-C), ~130 (Ar-C), ~125 (Ar-C-Cl), ~122 (Ar-C), ~114 (Ar-C), ~75 (-O-CH-), ~21 (Ar-CH₃), ~18 (-CH-CH₃).
FT-IR ν (cm⁻¹): 3350-3180 (N-H stretch, two bands), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1240 (C-O ether stretch), ~780 (C-Cl stretch).
Mass Spec (ESI+) [M+H]⁺: 214.06 (for C₁₀H₁₃ClNO₂⁺)

Conclusion

2-(2-Chloro-5-methylphenoxy)propanamide is a readily accessible and highly versatile chemical intermediate. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its potential for elaboration into more complex molecules through reactions at the amide nitrogen. For researchers in agrochemical and pharmaceutical development, this compound represents a valuable building block for creating novel structures with potential biological activity.

References

  • Title: SAFETY DATA SHEET: 2-CHLORO-2-METHYLPROPANE. Source: Philip Harris Ltd. URL: [Link]

  • Title: Safety Data Sheet: Phantom. Source: BASF. URL: [Link]

  • Title: SAFETY DATA SHEET: Spectrum™ RX9100 Microbiocide Agent. Source: Ashland. URL: [Link]

  • Title: 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropanamide Properties. Source: U.S. Environmental Protection Agency. URL: [Link]

  • Title: 2-(5-Chloro-2-methylphenoxy)propanoic acid. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Chemical Properties of Propanamide (CAS 79-05-0). Source: Cheméo. URL: [Link]

  • Title: Organic Reaction Query What product is formed when C2H5-NH-C2H5 (diethyla.. Source: Filo. URL: [Link]

  • Title: Synthesis method of 2-methylphenoxyacetic acid. Source: Patsnap. URL: [Link]

Sources

Application Note: Biological Activity Screening of 2-(2-chloro-5-methylphenoxy)propanamide

[1]

Abstract

This application note outlines a comprehensive biological screening protocol for 2-(2-chloro-5-methylphenoxy)propanamide (CMPP-Amide). Structurally, this compound represents a "privileged scaffold" situated at the intersection of agrochemistry and medicinal chemistry.[1] It is an amide derivative of a phenoxypropionic acid, a class historically significant as synthetic auxins (herbicides) and, more recently, as sodium channel modulators (anticonvulsants).[2][1] This guide provides a multi-tiered screening workflow designed to elucidate its potential as either a systemic herbicide or a CNS-active pharmaceutical agent.[2][3]

Compound Profile & Physicochemical Rationale[1][4][5][6][7][8]

Before initiating biological assays, the compound must be profiled to ensure assay compatibility.[2][1] CMPP-Amide possesses a lipophilic phenoxy tail and a polar, neutral amide headgroup.[2][1][3]

  • Chemical Structure: The molecule features a 2-chloro-5-methyl substitution pattern on the phenyl ring, distinct from the common herbicide Mecoprop (4-chloro-2-methyl).[2]

  • Pharmacophore Analysis:

    • Agrochemical: The phenoxy-propionic moiety mimics Indole-3-acetic acid (IAA).[2][3] The amide group likely acts as a "pro-herbicide," enhancing cuticular penetration before enzymatic hydrolysis to the free acid in planta.[2][1]

    • Pharmaceutical: The neutral amide functionality facilitates Blood-Brain Barrier (BBB) penetration.[2][3] Similar phenoxy-alkyl-amides have demonstrated anticonvulsant activity by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs).[2][3]

Pre-Screening QC Parameters
ParameterValue / ConditionRelevance
Molecular Weight ~213.66 g/mol Small molecule, favorable for BBB/membrane transport.[2][3]
Predicted LogP 2.5 – 3.2High lipophilicity; requires DMSO for stock solutions.[2][1][3]
Solubility Low in water; Soluble in DMSO, EthanolCritical: Stock solutions must be prepared in 100% DMSO.[2][1][3]
Chirality Racemic (typically)The propionyl

-carbon is chiral.[2][3] Activity often resides in the (R)-enantiomer (agrochemical) or varies (pharma).[2][1][3]

Screening Module A: Agrochemical (Auxinic Herbicide Activity)

Rationale: The structural similarity to Mecoprop suggests this compound may act as a synthetic auxin.[2][3] The 2-chloro-5-methyl substitution may alter receptor affinity or metabolic stability compared to commercial standards.[2][3]

Protocol A1: Root Growth Inhibition Assay (Tier 1)

This high-throughput assay measures the compound's ability to disrupt gravitropism and elongation, a hallmark of auxin overdose.[2][1]

Target Organisms:

  • Cucumis sativus (Cucumber) - Dicot (Sensitive)[2][1]

  • Triticum aestivum (Wheat) - Monocot (Tolerant/Selectivity check)[2][1]

Methodology:

  • Seed Preparation: Surface sterilize seeds in 1% sodium hypochlorite for 10 min, then rinse x3 with dH2O.

  • Treatment Preparation: Prepare 1000x stocks in DMSO. Dilute into molten 0.8% water agar to final concentrations: 0 (Control), 0.1, 1.0, 10, and 100

    
    M. Final DMSO concentration must be <0.1%.
    
  • Plating: Pour 20 mL of agar into square petri dishes. Once solidified, place 10 seeds aligned horizontally.[2][1][3]

  • Incubation: Place plates vertically in a growth chamber (25°C, 16h light/8h dark) to allow geotropic root growth.

  • Measurement (72h): Measure primary root length and note morphology (thickening/coiling).

Data Analysis: Calculate the


Protocol A2: Foliar Spray (Tier 2 - Greenhouse)

If Tier 1

213
  • Formulation: 50% Acetone/Water + 0.2% Tween-20 (surfactant).[2][1][3]

  • Application: Spray to runoff on 2-week-old seedlings.[2][3]

  • Scoring (14 Days): Visual injury scale (0-100%) focusing on epinasty (twisting stems) and chlorosis.

Screening Module B: Pharmaceutical (Anticonvulsant Activity)

Rationale: Phenoxypropanamides are bio-isosteres of known anticonvulsants.[2][3] The screening strategy focuses on preventing seizure propagation (MES model) and raising seizure threshold (scPTZ model).[2][1][3]

Experimental Workflow Diagram

AnticonvulsantScreeningcluster_0Phase 1: Acute Toxicity (Rotarod)cluster_1Phase 2: Seizure ModelsStartCompound: CMPP-Amide(100 mg/kg i.p.)RotarodRotarod Test(Neurotoxicity/Sedation)Start->RotarodPassToxPass: No motor deficitRotarod->PassToxEval at 30 min & 4hMESMES Test(Na+ Channel Blockade)PassTox->MESIf TD50 > ED50scPTZscPTZ Test(GABAergic/Threshold)PassTox->scPTZOutcome1Active: Na+ Channel ModulatorMES->Outcome1Inhibit HindlimbExtension?Outcome2Active: GABA/Threshold ModulatorscPTZ->Outcome2Delay ClonicSeizures?

Caption: Workflow for anticonvulsant screening. Compounds must first pass neurotoxicity (Rotarod) before efficacy testing in Maximal Electroshock (MES) or Pentylenetetrazol (scPTZ) models.[2][1]

Protocol B1: Maximal Electroshock Seizure (MES) Test

This test identifies compounds that prevent seizure spread (sodium channel blockade).[2][1][3]

  • Animals: Male Albino mice (18-25g).

    
     per group.
    
  • Administration: CMPP-Amide suspended in 0.5% Methylcellulose (MC). Administer i.p. (Start dose: 30, 100, 300 mg/kg).[2][1]

  • Stimulus: 30 minutes post-injection, apply corneal electrodes.[2][1][3]

    • Current: 50 mA, 60 Hz[1]

    • Duration: 0.2 seconds[2][1][3]

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.[2][3]

  • Validation: Positive control: Phenytoin (25 mg/kg).[1][3]

Protocol B2: Subcutaneous Pentylenetetrazol (scPTZ) Test

This test identifies compounds that elevate seizure threshold (GABAergic mechanisms).[2][1][3]

  • Administration: Administer CMPP-Amide (i.p.) as above.

  • Induction: 30 minutes later, inject PTZ (85 mg/kg s.c.) into the loose skin of the neck.[2][3]

  • Observation: Observe for 30 minutes.

  • Endpoint: Latency to first clonic seizure (>3 sec duration).

  • Validation: Positive control: Valproate (300 mg/kg) or Diazepam (1 mg/kg).[2][1][3]

Screening Module C: Antimicrobial Profiling

Rationale: Many phenoxy-derivatives exhibit antimicrobial properties by disrupting cell membranes or inhibiting specific lipid biosynthesis pathways.[2][3]

Protocol C1: Broth Microdilution (MIC Determination)

Standards: CLSI M07-A10 Guidelines.

  • Plate Setup: Use 96-well round-bottom plates.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][3]

  • Compound: Serial 2-fold dilutions of CMPP-Amide (Range: 128

    
    g/mL to 0.25 
    
    
    g/mL). Ensure final DMSO < 1%.
  • Inoculum:

    
     CFU/mL of:
    
    • S. aureus (ATCC 29213) - Gram (+)[2][1][3]

    • E. coli (ATCC 25922) - Gram (-)[2][1][3]

    • C. albicans (ATCC 90028) - Fungal[2][1][3]

  • Incubation: 37°C for 16-20h (Bacteria) or 24-48h (Fungi).

  • Readout: Visual inspection for turbidity.[2][1][3] The MIC is the lowest concentration with no visible growth.[2][3]

Data Reporting & Interpretation

Summarize screening results in a "Traffic Light" matrix to guide further development.

AssayMetric"Hit" CriteriaInterpretation
Root Inhibition


Potent Auxin Mimic.[2][3] Proceed to crop selectivity trials.
MES (Mouse)


Na+ Channel Blocker.[2][1][3] Potential antiepileptic or analgesic.[2][1][3]
scPTZ (Mouse)


Broad-spectrum anticonvulsant.[2][1][3]
Rotarod


Low neurotoxicity (Good Therapeutic Index).[2][1][3]
Antimicrobial MIC

Potent antimicrobial.[2][1][3] Investigate membrane disruption.[2][1][3]

References

  • Cobb, A. et al. (2022).[2][1][3] Synthetic Auxins: Structural Diversity and Mode of Action. Journal of Agricultural and Food Chemistry. Link (Context: Structural basis of phenoxy-herbicide activity).[2][1][3]

  • Löscher, W. et al. (1991).[2][1][3] The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research. Link (Context: Gold standard protocols for MES and scPTZ screening).

  • Bialer, M. (2012).[2][1][3] Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews. Link (Context: Amide pharmacophores in CNS drug design).[2][1][3]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2][1][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link (Context: Standard MIC protocols).[2][1][3]

  • Sterling, G.H. et al. (1974).[1][3] Pharmacological evaluation of some phenoxyalkanamides. Journal of Pharmaceutical Sciences. (Context: Historical data on phenoxyamide anticonvulsant activity).

Application Notes and Protocols for the Crystallization of Phenoxy Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in the Development of Phenoxy Propanamide Derivatives

Phenoxy propanamide derivatives represent a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The solid-state properties of these active pharmaceutical ingredients (APIs) are of paramount importance, as they directly influence critical parameters such as stability, solubility, dissolution rate, and bioavailability.[][2][3][4] Crystallization is the primary process used to isolate and purify these compounds, and to control their solid-state form.[2][4] A well-designed crystallization process ensures the consistent production of a desired polymorphic form with optimal physical properties for downstream processing and formulation.[2][5]

This guide provides a comprehensive overview of the fundamental principles and practical methods for the crystallization of phenoxy propanamide derivatives. It is designed to equip researchers with the knowledge to develop robust and reproducible crystallization protocols, leading to high-quality crystalline material suitable for further characterization and development.

I. Foundational Principles of Crystallization

The formation of a crystal from a solution is a thermodynamically driven process governed by the principles of solubility and supersaturation.[2] A supersaturated solution, which contains more dissolved solute than it can hold at equilibrium, is the prerequisite for crystallization to occur.[6] The process can be broadly divided into two key stages: nucleation and crystal growth.[][2]

  • Nucleation: This is the initial step where solute molecules in a supersaturated solution begin to aggregate into small, ordered clusters or nuclei.[][2] Nucleation can be either primary (spontaneous formation of new nuclei) or secondary (induced by the presence of existing crystals).[]

  • Crystal Growth: Once stable nuclei have formed, they serve as templates for the subsequent deposition of more solute molecules from the solution, leading to an increase in crystal size.[2]

The interplay between nucleation and growth kinetics is critical in determining the final crystal size distribution.[2][7] Rapid nucleation relative to growth typically results in a large number of small crystals, while slower nucleation favors the growth of larger, more well-defined crystals.[7][8]

II. Key Factors Influencing the Crystallization of Phenoxy Propanamide Derivatives

Several factors can significantly impact the outcome of a crystallization experiment. Careful control of these parameters is essential for achieving the desired crystal form and quality.

1. Solvent Selection: The choice of solvent is arguably the most critical factor in crystallization.[9][10] An ideal solvent should exhibit the following characteristics for a cooling crystallization:

  • The phenoxy propanamide derivative should have high solubility at elevated temperatures and low solubility at lower temperatures.[11]
  • The solvent should be chemically inert, not reacting with the compound.[10]
  • It should have a relatively low boiling point for easy removal from the final crystals.[10]
  • The solvent's polarity should be matched to that of the solute to facilitate dissolution.[10] Given the presence of ether and amide functionalities, phenoxy propanamide derivatives are likely to have moderate polarity, suggesting solvents like ethanol, ethyl acetate, or acetone as good starting points.[12]

2. Supersaturation: The level of supersaturation is the driving force for both nucleation and crystal growth.[3][6][8] It can be achieved through various methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[4] Controlling the rate at which supersaturation is generated is crucial for controlling the crystal size and morphology.[3][7]

3. Temperature and Cooling Rate: For cooling crystallization, the rate at which the solution is cooled directly affects the rate of supersaturation.[][8] A slow cooling rate generally leads to the formation of larger and more ordered crystals, while rapid cooling can induce rapid nucleation and the formation of smaller crystals.[][13][14]

4. Purity of the Compound: The presence of impurities can significantly affect the crystallization process.[9][15] Impurities can inhibit nucleation and crystal growth, or even lead to the formation of a different polymorphic form.[15] It is therefore recommended to start with material that is at least 95% pure.[9][12]

5. Agitation: Stirring or agitation can influence the crystallization process by promoting mass transfer and preventing the settling of crystals.[8] However, excessive agitation can lead to crystal breakage and secondary nucleation, resulting in a smaller particle size.[3]

III. Common Crystallization Methods and Protocols

The following are three widely used crystallization techniques that are applicable to phenoxy propanamide derivatives.

A. Slow Evaporation

This is often the simplest method for obtaining single crystals. It relies on the gradual removal of the solvent, which slowly increases the solute concentration to the point of supersaturation, leading to crystallization.[9][16][17][18]

Protocol:

  • Solvent Selection: Choose a solvent in which the phenoxy propanamide derivative has moderate solubility at room temperature.[12] The solvent should also be sufficiently volatile to evaporate over a reasonable timeframe.[19]

  • Dissolution: Dissolve the compound in the chosen solvent to create a clear, unsaturated solution. Gentle warming can be used to aid dissolution, but the solution should be clear at room temperature.

  • Filtration: If any particulate matter is present, filter the solution through a syringe filter to remove potential unwanted nucleation sites.[9]

  • Crystallization: Transfer the solution to a clean vial. Cover the vial with a cap that is not airtight (e.g., pierced with a needle or loosely screwed on) to allow for slow evaporation.[16][17]

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[17]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

B. Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[9] This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually inducing supersaturation and crystallization.[9][20]

There are two common setups for vapor diffusion: hanging drop and sitting drop.[21][22]

Protocol (Hanging Drop):

  • Reservoir Preparation: Fill the well of a crystallization plate with a suitable anti-solvent.

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of the phenoxy propanamide derivative.[21][23]

  • Mixing: Add an equal volume of the reservoir solution (anti-solvent) to the drop.[21]

  • Sealing: Invert the coverslip and place it over the reservoir well, ensuring an airtight seal with grease.[21][23]

  • Equilibration: The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop, causing the compound to become less soluble and crystallize over time.[20][21]

  • Monitoring and Harvesting: Monitor the drop for crystal growth under a microscope. Once crystals of a suitable size are observed, they can be carefully harvested.

C. Cooling Crystallization

This method is widely used in industrial settings and is suitable for compounds whose solubility is highly dependent on temperature.[][4][6] It involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization.[]

Protocol:

  • Solvent Selection: Choose a solvent in which the phenoxy propanamide derivative has a significant positive temperature-solubility coefficient (i.e., much more soluble at higher temperatures).[11]

  • Dissolution: Add the compound to the solvent and heat the mixture with stirring until the compound is completely dissolved, forming a saturated or near-saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed. The rate of cooling can be controlled by, for example, allowing the flask to cool to room temperature on the benchtop, followed by transfer to a refrigerator or freezer.[19] A slower cooling rate generally yields better quality crystals.[13]

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor, and then dry the crystals under vacuum.[19]

IV. Workflow and Data Presentation

A systematic approach is crucial for successfully developing a crystallization method. The following diagram illustrates a general workflow for screening and optimizing crystallization conditions for phenoxy propanamide derivatives.

Crystallization_Workflow start Start: Pure Phenoxy Propanamide Derivative (>95%) solubility Solubility Screening (Various Solvents) start->solubility method_selection Select Crystallization Method solubility->method_selection slow_evap Slow Evaporation method_selection->slow_evap Moderate Room Temp. Solubility vapor_diff Vapor Diffusion method_selection->vapor_diff Small Amount of Material cooling Cooling Crystallization method_selection->cooling High Temp. Solubility optimization Optimization (Temperature, Concentration, etc.) slow_evap->optimization vapor_diff->optimization cooling->optimization analysis Crystal Analysis (Microscopy, XRD, DSC) optimization->analysis analysis->optimization Refine Conditions end End: Optimized Protocol & High-Quality Crystals analysis->end

Caption: General workflow for developing a crystallization method.

Table 1: Suggested Solvents and Conditions for Initial Screening of Phenoxy Propanamide Derivatives

Solvent SystemPolarityBoiling Point (°C)Potential Method(s)Notes
EthanolPolar Protic78Cooling, Slow EvaporationGood for compounds with H-bond donors/acceptors.[10]
Ethyl AcetatePolar Aprotic77Slow Evaporation, CoolingA versatile solvent for moderately polar compounds.[9]
AcetonePolar Aprotic56Slow EvaporationCan evaporate quickly; may need to control the rate.[10]
TolueneNonpolar111Cooling, Solvent LayeringHigher boiling point; good for slower cooling profiles.[10]
Dichloromethane/HexaneBiphasic40 / 69Vapor Diffusion, LayeringA common anti-solvent system.[12]
AcetonitrilePolar Aprotic82Cooling, Slow EvaporationCan be effective for a range of polarities.

V. Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated- Compound is too soluble- Presence of impurities- Concentrate the solution further- Cool to a lower temperature- Add an anti-solvent- Try a different solvent- Further purify the compound
Oiling Out - Solution is too concentrated- Cooling rate is too fast- Solvent is not ideal- Dilute the solution- Slow down the cooling rate- Use a higher boiling point solvent- Add a small amount of a solvent in which the oil is soluble
Formation of Powder or Very Small Crystals - Nucleation rate is too high- Supersaturation is reached too quickly- Reduce the rate of cooling or evaporation- Decrease the concentration of the solution- Use a solvent in which the compound is slightly more soluble
Poor Crystal Quality - Rapid crystal growth- Vibrations or disturbances- Impurities- Slow down the crystallization process (slower cooling/evaporation)- Ensure the crystallization vessel is in a stable, undisturbed location- Re-purify the starting material

Conclusion

The successful crystallization of phenoxy propanamide derivatives is a critical step in their development as potential therapeutic agents. By understanding the fundamental principles of crystallization and systematically exploring the key variables—particularly solvent choice, supersaturation, and temperature—researchers can develop robust protocols for obtaining high-quality crystalline material. The methods of slow evaporation, vapor diffusion, and cooling crystallization provide a versatile toolkit for tackling the crystallization of this important class of compounds. A patient and methodical approach, guided by the principles and protocols outlined in this document, will ultimately lead to the desired solid-state form with the necessary properties for advancement in the drug development pipeline.

References

  • Slow Evaporation Method. (n.d.).
  • A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent - IUCr Journals. (2005, August 15).
  • Protein XRD Protocols - Crystallization of Proteins. (n.d.).
  • Guide for crystallization. (n.d.).
  • Crystallization of APIs: Methods and Challenges - BOC Sciences. (n.d.).
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).
  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.).
  • Crystallization | APC. (n.d.).
  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020, January 11).
  • Factors which affect the crystallization of a drug substance - ResearchGate. (n.d.).
  • scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd. (n.d.).
  • Standard Operating Procedure - The Safety Net. (n.d.).
  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16).
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Pharmaceutical Crystallization in drug development | Syrris. (n.d.).
  • Crystallisation in pharmaceutical processes | BIA. (n.d.).
  • Development of Crystallization Processes for Pharmaceutical Applications - LACCEI.org. (n.d.).
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Crystal Growth & Design - ACS Publications. (2019, April 17).
  • Cooling crystallization monitoring and control in API production processes with RI measurements | Vaisala. (2025, September 22).
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF - ResearchGate. (n.d.).
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. (n.d.).
  • Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00358F. (2024, July 29).
  • Chapter 13 - Crystallization in the Pharmaceutical Industry. (2019, June 14).
  • Crystallization of chiral compounds 3. 3-Phenoxypropane-1,2-diol and 3-(2-halophenoxy)propane-1,2-diols - ResearchGate. (2015, November 12).
  • (PDF) New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties - ResearchGate. (2025, August 7).
  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC. (n.d.).
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC. (2021, March 17).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-chloro-5-methylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-7474-02 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the separation of 2-(2-chloro-5-methylphenoxy)propanamide (Target) from its precursors: 2-chloro-5-methylphenol (Starting Material A) and 2-chloropropanamide (Starting Material B).

The separation strategy relies on the acidity difference between the phenolic starting material (pKa ~8.6) and the neutral amide product. The primary protocol utilizes a chemically active liquid-liquid extraction (acid/base workup), followed by recrystallization for high-purity isolation.

Module 1: Chemical Diagnostic Profile

Before initiating separation, understand the physicochemical levers available for this specific mixture.

CompoundRolepKaWater SolubilityOrganic SolubilityKey Separation Lever
2-Chloro-5-methylphenol Impurity~8.6 (Weak Acid)Low (1.2 g/L)HighIonizable: Becomes water-soluble in alkaline pH (>10).
2-Chloropropanamide Impurity~15 (Neutral)HighModeratePolarity: Washes out in aqueous phase due to small size/polarity.
Target Ether-Amide ProductNeutralInsolubleHighLipophilicity: Remains in organic phase during basic wash.

Technical Insight: The phenol's pKa of 8.6 allows it to be deprotonated by dilute Sodium Hydroxide (NaOH) or Potassium Carbonate (


). The target amide is non-ionizable under mild basic conditions, allowing for clean phase separation.

Module 2: Liquid-Liquid Extraction Protocol (Primary Method)

Objective: Remove >95% of unreacted phenol and halo-amide using chemically active washing.

Reagents Required:
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution A: 1.0 M NaOH (Cold).

  • Wash Solution B: Saturated NaCl (Brine).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow:
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

    • Note: If the reaction was done in DMF, wash with water 3x first to remove the DMF.

  • Acidic Impurity Removal (The Critical Step):

    • Wash the organic layer twice with cold 1.0 M NaOH (1:1 volume ratio).

    • Mechanism: The NaOH converts the 2-chloro-5-methylphenol into its sodium phenoxide salt, which partitions into the aqueous layer.

    • Caution: Keep this step cold (0–5°C) and brief (<5 mins) to prevent hydrolysis of the amide group on your target.

  • Polar Impurity Removal:

    • Wash the organic layer once with distilled water.

    • Mechanism:[1] Removes residual 2-chloropropanamide and inorganic salts.

  • Drying & Concentration:

    • Wash with brine.

    • Dry over

      
      , filter, and evaporate the solvent under reduced pressure.[2]
      
Visualization: Extraction Logic Flow

ExtractionLogic Start Crude Mixture (Phenol + Amide + Target) Solvent Dissolve in EtOAc Start->Solvent WashNaOH Wash with 1M NaOH (Cold) Solvent->WashNaOH PhaseSep Phase Separation WashNaOH->PhaseSep AqLayer Aqueous Layer (Contains Phenoxide Salt + Unreacted Halo-amide) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Target Ether-Amide) PhaseSep->OrgLayer Keep WashWater Wash with Water/Brine OrgLayer->WashWater Dry Dry (Na2SO4) & Evaporate WashWater->Dry Final Isolated Target (Solid) Dry->Final

Caption: Logical flow for the chemical separation of phenolic impurities from the neutral amide target.

Module 3: Recrystallization (Polishing)

If the extraction leaves trace phenolic odor or color, recrystallization is the gold standard for this class of compounds.

Recommended Solvent Systems:

  • Ethanol/Water (Classic for Amides):

    • Dissolve crude solid in minimum boiling ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

  • Toluene/Heptane:

    • Good for removing non-polar side products.

Self-Validating Check: Run a Thin Layer Chromatography (TLC) plate (Eluent: 30% EtOAc in Hexanes).

  • Phenol Rf: High (unless basic plate used).

  • Amide Target Rf: Lower than phenol.

  • Visualization: Use UV (254 nm) and Ferric Chloride (

    
    ) stain. If the spot turns purple with 
    
    
    
    , phenolic impurity is still present.

Frequently Asked Questions (FAQs)

Q1: The organic layer formed an emulsion during the NaOH wash. How do I fix it?

  • Cause: The density of the chlorinated phenol/solvent mixture is close to water, or surfactants formed.

  • Fix: Add solid NaCl to the mixture to increase the density of the aqueous phase, or filter the biphasic mixture through a pad of Celite.

Q2: Will 1M NaOH hydrolyze my amide product?

  • Risk: Low, but non-zero. Primary amides are relatively stable.

  • Mitigation: If you observe yield loss, switch to 1M Potassium Carbonate (

    
    ) . It provides a pH of ~11, which is sufficient to deprotonate the phenol (pKa 8.6) but is gentler on the amide linkage.
    

Q3: My product is oiling out instead of crystallizing.

  • Fix: This is common with phenoxy-alkanamides containing alkyl groups. Scratch the glass vessel with a spatula to induce nucleation or add a "seed crystal" if available. Alternatively, dissolve in diethyl ether and let it evaporate slowly in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94385, 2-Chloropropanamide. Retrieved from [Link]

  • National Institute of Standards and Technology (2025). Phenol, 2-chloro-5-methyl- Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid/base extraction of phenols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Williamson Ether Synthesis and Amide stability).

Sources

troubleshooting O-alkylation reactions for phenoxy amides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Alkylation of Phenoxy Amides

Introduction

Welcome to the technical guide for optimizing O-alkylation in substrates containing both phenolic hydroxyls and amide functionalities (e.g., hydroxybenzamides). The central challenge in this transformation is chemoselectivity .

The phenolic hydroxyl (pKa ~10) and the amide nitrogen (pKa ~15-17) are competing nucleophiles. While the phenoxide is the intended nucleophile, the amidate (nitrogen anion) is often softer and kinetically competent, leading to undesired N-alkylation. This guide focuses on exploiting pKa windows, the "Cesium Effect," and solvent parameters to lock in O-selectivity.

Part 1: Quick-Reference Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Major Product is N-alkylated Base too strong. Strong bases (NaH, KH) deprotonate both the phenol and the amide.Switch to Carbonates. Use K₂CO₃ or Cs₂CO₃.[1][2] These are basic enough to deprotonate phenol (pKa ~10) but not the amide (pKa >15).
Reaction is sluggish (<20% conv.) Poor nucleophilicity / Tight ion pairing. The phenoxide is aggregating with the cation.Use the "Cesium Effect." Switch from K₂CO₃ to Cs₂CO₃. The large Cs⁺ radius creates a "naked," highly reactive phenoxide anion.
Starting Material Remains (Stalled) Leaving Group (LG) mismatch. Alkyl chloride is too unreactive.Finkelstein Modification. Add 10-20 mol% NaI or KI to generate the more reactive alkyl iodide in situ.
Hydrolysis of Amide Wet Solvent / Hydroxide formation. Dry Solvents. Ensure DMF/DMAc is anhydrous. Water generates OH⁻, which attacks the amide carbonyl.
Insoluble Reagents Lattice Energy. Inorganic bases are insoluble in organic solvents.Grinding/Sonication. Finely grind K₂CO₃/Cs₂CO₃ before use. In extreme cases, add 18-Crown-6 (for K⁺) to solubilize the base.

Part 2: Deep Dive – Solving the Chemoselectivity Crisis

The Core Conflict: O- vs. N-Alkylation

The most frequent failure mode is the formation of the N-alkylated side product. This is dictated by the Hard-Soft Acid-Base (HSAB) theory and pKa thermodynamics .

  • Thermodynamics (pKa):

    • Phenol pKa ≈ 10 (DMSO).

    • Amide N-H pKa ≈ 17 (DMSO).

    • Strategy: You need a base with a conjugate acid pKa between 10 and 15. Carbonate (HCO₃⁻ pKa ≈ 10.3) sits exactly in this "Goldilocks zone." It will deprotonate the phenol to equilibrium but leaves the amide largely protonated and non-nucleophilic.

  • Kinetics (HSAB):

    • Oxygen (Phenoxide): Hard nucleophile. Reacts best with "hard" electrophiles (sulfates, sulfonates) or under charge-controlled conditions.

    • Nitrogen (Amidate): Soft nucleophile. If you accidentally deprotonate the amide (using NaH), the N-anion reacts faster with soft electrophiles (alkyl iodides) than the O-anion does.

Protocol Adjustment: The "Cesium Effect"

When standard Williamson ether conditions (K₂CO₃/Acetone) fail, Cesium Carbonate (Cs₂CO₃) in DMF is the industry standard solution.

  • Mechanism: The large ionic radius of Cesium (1.67 Å) prevents tight ion-pairing with the phenoxide oxygen. This results in a "naked anion" that is significantly more nucleophilic than a Potassium-paired phenoxide.

  • Solvent: Polar aprotic solvents (DMF, NMP, DMAc) are required to solvate the cation and stabilize the transition state.

Part 3: Visualization of Chemoselectivity Pathways

The following diagram illustrates the decision logic and mechanistic divergence based on base selection.

Chemoselectivity Substrate Substrate: Hydroxybenzamide (Phenol pKa ~10, Amide pKa ~17) BaseChoice Base Selection Substrate->BaseChoice StrongBase Strong Base (NaH, LiHMDS) pKa > 25 BaseChoice->StrongBase Avoid WeakBase Mild Base (K2CO3, Cs2CO3) pKa ~ 10.3 BaseChoice->WeakBase Preferred Deprot_Both Double Deprotonation (Phenoxide + Amidate formed) StrongBase->Deprot_Both Irreversible Deprot_O Selective O-Deprotonation (Only Phenoxide formed) WeakBase->Deprot_O Equilibrium Product_Mix Mixture: N-alkyl + O-alkyl (Poor Selectivity) Deprot_Both->Product_Mix Competition Product_O Product: O-Alkyl Ether (High Selectivity) Deprot_O->Product_O Exclusive

Figure 1: Decision tree for base selection. Using weak bases exploits the pKa difference to prevent N-alkylation.

Part 4: Standard Operating Procedure (SOP)

Workflow: Cs₂CO₃-Mediated O-Alkylation

1. Reagent Preparation:

  • Substrate: 1.0 equiv (e.g., 4-hydroxybenzamide).

  • Alkyl Halide: 1.1 – 1.2 equiv (Alkyl Bromides are preferred over Iodides to avoid reduction/halogen exchange issues, though Iodides are faster).

  • Base: Cesium Carbonate (Cs₂CO₃), 1.5 – 2.0 equiv. Crucial: Must be finely ground.

  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration).

2. Reaction Setup:

  • Charge a flame-dried flask with the phenolic amide and Cs₂CO₃.

  • Add anhydrous DMF under inert atmosphere (N₂ or Ar).

  • Stir at Room Temperature (RT) for 15 minutes. Note: You may see a color change (often yellow/orange) indicating phenoxide formation.

  • Add the alkyl halide dropwise.

3. Execution & Monitoring:

  • Temperature: Start at RT. If no conversion after 2 hours, heat to 50°C. Avoid exceeding 80°C to prevent DMF decomposition (which produces dimethylamine, a nucleophile that destroys alkyl halides).

  • Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of the phenol.

  • Troubleshooting Stalls: If conversion stops at 50%, add 10 mol% Potassium Iodide (KI) to catalyze the reaction (Finkelstein condition).

4. Workup (Critical for Polar Amides):

  • Issue: DMF is hard to remove, and amides are water-soluble.

  • Protocol: Dilute reaction mixture with EtOAc. Wash 3x with water (to remove DMF) and 1x with LiCl (5% aq) to pull out residual DMF. Dry over Na₂SO₄.

Part 5: Alternative Workflow (The Mitsunobu Reaction)

If direct alkylation fails (e.g., due to steric hindrance or elimination of the alkyl halide), use the Mitsunobu Reaction . This dehydrative coupling is highly specific for phenols over amides because phenols are acidic enough to protonate the betaine intermediate, while amides generally are not.

Protocol:

  • Reagents: Phenol (1.0 eq), Alcohol (R-OH, 1.1 eq), PPh₃ (1.2 eq).

  • Solvent: THF or Toluene (0°C).

  • Addition: Add DIAD or DEAD (1.2 eq) dropwise.

  • Mechanism Benefit: The reaction is driven by the formation of the P=O bond. Since the amide N-H (pKa 17) cannot protonate the Mitsunobu zwitterion effectiveley, O-alkylation is exclusive.

Part 6: Mechanistic Visualization (The "Naked Anion")

Mechanism Cs Cs+ TS Transition State (Loose Ion Pair) Cs->TS Stabilizes (Weak Coord) Phenoxide Phenoxide Anion (Ar-O-) Phenoxide->TS Attacks RX Alkyl Halide (R-X) RX->TS Product Ether Product (Ar-O-R) TS->Product SN2

Figure 2: The "Cesium Effect." The large Cesium cation does not tightly bind the oxygen, leaving the phenoxide "naked" and highly reactive toward the alkyl halide.

References

  • General Williamson Ether Synthesis & Side Reactions

    • Strategic Applications of Named Reactions in Organic Synthesis. Williamson Ether Synthesis.[3][4] Elsevier Academic Press, 2005.[2]

  • The "Cesium Effect" in Phenol Alkylation

    • Lee, J. C., et al. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[5] Synthetic Communications, 1995.

    • Note: This paper establishes Cs₂CO₃/MeCN as superior to K₂CO₃/Acetone for difficult phenols.
  • Chemoselectivity (N- vs O-Alkylation)

    • Kuhakarn, C., et al. "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one." Beilstein Journal of Organic Chemistry, 2015.

    • Relevance: Demonstrates that K₂CO₃ in DMF favors O-alkylation due to pKa control, whereas stronger bases lead to mixtures.
  • Mitsunobu Reaction for Phenols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

Sources

Technical Support Center: Stability of 2-(2-chloro-5-methylphenoxy)propanamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-chloro-5-methylphenoxy)propanamide. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. As direct stability data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds, such as chloroacetamide herbicides and phenoxyalkanoic acids, to provide a robust framework for your experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and expected stability of 2-(2-chloro-5-methylphenoxy)propanamide in aqueous solutions.

Q1: What are the primary degradation pathways for 2-(2-chloro-5-methylphenoxy)propanamide in an aqueous solution?

A1: Based on its chemical structure, which features an amide linkage and a substituted phenoxy group, the two primary degradation pathways are anticipated to be hydrolysis and photodegradation.

  • Hydrolysis: The amide bond is susceptible to cleavage, particularly under acidic or basic conditions, yielding 2-(2-chloro-5-methylphenoxy)propanoic acid and ammonia. The rate of hydrolysis is expected to be pH-dependent. Studies on other chloroacetamide herbicides have shown that both acid- and base-mediated hydrolysis can occur, with the reaction rates being influenced by the specific substituents on the molecule.[1][2][3]

  • Photodegradation: The aromatic ring with the chloro and phenoxy substituents suggests potential for degradation upon exposure to light, particularly UV radiation. This can involve cleavage of the ether bond or reactions on the aromatic ring.

Q2: How does pH affect the stability of 2-(2-chloro-5-methylphenoxy)propanamide solutions?

A2: The stability of the amide linkage is highly influenced by pH. Extreme pH conditions (both acidic and basic) are expected to catalyze hydrolysis.[1][3] While a neutral pH range (around 6-8) is generally recommended for storage to minimize hydrolysis, empirical studies are necessary to determine the optimal pH for maximum stability. For similar chloroacetamide compounds, base-catalyzed hydrolysis has been shown to be a significant degradation pathway.[1][2][3]

Q3: What is the recommended method for storing aqueous solutions of 2-(2-chloro-5-methylphenoxy)propanamide?

A3: To ensure the stability of your aqueous solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.

  • pH: Maintain a near-neutral pH (6-8) unless your experimental conditions require otherwise. Buffering the solution may be beneficial.

  • Headspace: Minimize the headspace in the storage container to reduce exposure to oxygen, which could potentially participate in oxidative degradation, although this is generally a less common pathway for this class of compounds compared to hydrolysis and photolysis.

Q4: What analytical techniques are suitable for monitoring the stability of 2-(2-chloro-5-methylphenoxy)propanamide and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

  • HPLC with UV Detection: A reversed-phase HPLC method with a C18 column and a UV detector (monitoring at a wavelength where the parent compound and potential degradation products absorb, likely around 220-280 nm) is a good starting point.[4]

  • HPLC with Mass Spectrometry (LC-MS): For more sensitive and specific detection, and for identification of unknown degradation products, coupling HPLC with a mass spectrometer is highly recommended.[5] This allows for the determination of the mass-to-charge ratio of the parent compound and its degradants, aiding in their structural elucidation.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during stability studies of 2-(2-chloro-5-methylphenoxy)propanamide in aqueous solutions.

Problem 1: Rapid Loss of Parent Compound Concentration in Solution

Symptoms:

  • Significantly lower than expected concentration of 2-(2-chloro-5-methylphenoxy)propanamide shortly after preparation.

  • Appearance of one or more new peaks in the chromatogram.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
pH-Mediated Hydrolysis 1. Verify Solution pH: Immediately measure the pH of your stock and working solutions. 2. pH Adjustment: If the pH is acidic or basic, adjust it to a neutral range (6-8) using a suitable buffer. 3. Conduct a pH Profile Study: To understand the stability profile, prepare the compound in a series of buffers across a range of pH values (e.g., pH 3, 5, 7, 9) and monitor the degradation over time. This will help identify the pH of maximum stability.
Photodegradation 1. Assess Light Exposure: Review your experimental setup. Are your solutions exposed to ambient light or direct sunlight for extended periods? 2. Protect from Light: Repeat the experiment using amber vials or by wrapping the containers in aluminum foil. Compare the stability with the unprotected samples.
Contamination 1. Check for Microbial Growth: Visually inspect the solution for any signs of turbidity or microbial growth, which could indicate enzymatic degradation. If suspected, filter-sterilize the solution. 2. Solvent Purity: Ensure the water and any co-solvents used are of high purity and free from contaminants that could react with the compound.
Problem 2: Inconsistent or Non-Reproducible Stability Data

Symptoms:

  • High variability in the measured concentration of 2-(2-chloro-5-methylphenoxy)propanamide across replicate samples or between experiments.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure that all steps of the solution preparation (weighing, dissolution, pH adjustment, etc.) are performed consistently. 2. Homogeneity: Ensure the stock solution is completely dissolved and homogenous before preparing dilutions.
Analytical Method Variability 1. Method Validation: Validate your analytical method for precision, accuracy, and linearity. 2. System Suitability: Run a system suitability test before each analytical run to ensure the HPLC system is performing correctly.
Temperature Fluctuations 1. Controlled Environment: Conduct all experiments and store all solutions in a temperature-controlled environment. Avoid leaving samples on the benchtop for extended periods.
Problem 3: Identification of Unknown Peaks in Chromatograms

Symptoms:

  • New, unidentified peaks appear and grow over time in the chromatograms of your stability samples.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Forced Degradation Study: Intentionally degrade the compound under stressed conditions (e.g., high/low pH, high temperature, exposure to UV light) to generate larger quantities of the degradation products.[6][7] 2. LC-MS/MS Analysis: Analyze the stressed samples using LC-MS/MS to obtain the mass of the unknown peaks. 3. Structure Elucidation: Based on the mass and fragmentation pattern from MS/MS, and knowledge of the parent structure, propose the likely structures of the degradation products (e.g., the hydrolyzed acid, photoproducts).

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the stability of 2-(2-chloro-5-methylphenoxy)propanamide.

Protocol 1: Preliminary Stability Assessment

Objective: To perform a rapid initial assessment of the compound's stability under common laboratory conditions.

Materials:

  • 2-(2-chloro-5-methylphenoxy)propanamide

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • pH meter

  • Amber and clear HPLC vials

Procedure:

  • Prepare a stock solution of 2-(2-chloro-5-methylphenoxy)propanamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare two sets of aqueous working solutions at a final concentration of 10 µg/mL in:

    • Set A: Clear HPLC vials

    • Set B: Amber HPLC vials

  • Measure and record the initial pH of the aqueous solutions.

  • Analyze a "time zero" sample from each set by HPLC to determine the initial concentration.

  • Store one set of vials (both clear and amber) at room temperature on the lab bench and another set at 4°C.

  • Analyze samples from each condition at regular intervals (e.g., 24, 48, 72 hours, and 1 week).

  • Compare the concentration of the parent compound over time and look for the appearance of new peaks.

Protocol 2: Forced Degradation Study for Degradant Identification

Objective: To intentionally degrade the compound to generate and identify potential degradation products.

Materials:

  • 2-(2-chloro-5-methylphenoxy)propanamide stock solution (1 mg/mL)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • UV lamp (254 nm or broad-spectrum)

  • Heating block or water bath

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH and keep at room temperature or slightly elevated temperature for several hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂ and keep at room temperature for several hours.

  • Photodegradation: Expose an aqueous solution of the compound in a quartz cuvette or clear vial to UV light for several hours.

  • Thermal Degradation: Heat an aqueous solution of the compound at 80°C in the dark.

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples by LC-MS to identify the masses of the degradation products.

IV. Visualizations

Diagram 1: Predicted Hydrolytic Degradation Pathway

G parent 2-(2-chloro-5-methylphenoxy)propanamide hydrolysis_conditions H+ or OH- (Acid or Base Catalysis) parent->hydrolysis_conditions acid_product 2-(2-chloro-5-methylphenoxy)propanoic acid hydrolysis_conditions->acid_product ammonia Ammonia hydrolysis_conditions->ammonia

Caption: Predicted hydrolytic degradation of the parent compound.

Diagram 2: General Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare Aqueous Solution set_conditions Establish Stress Conditions (pH, Temp, Light) prep_solution->set_conditions incubate Incubate Samples set_conditions->incubate sample Collect Samples at Time Intervals incubate->sample hplc_analysis HPLC/LC-MS Analysis sample->hplc_analysis data_processing Data Processing & Interpretation hplc_analysis->data_processing

Caption: General workflow for conducting stability studies.

V. References

  • Barchowsky, A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1049-1057. [Link]

  • Pichon, V., et al. (2000). Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection. Journal of Chromatography A, 867(1-2), 169-175. [Link]

  • Li, H., et al. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 43(3), 738-743. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • Jechorek, M., et al. (2003). Cometabolic degradation of chlorinated aromatic compounds. Journal of Biotechnology, 102(1), 93-98. [Link]

  • Barceló, D., et al. (2003). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Journal of Chromatography A, 993(1-2), 47-56. [Link]

  • Schlebaum, W., et al. (1998). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 32(23), 3865-3870. [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. [Link]

  • Alsante, K. M., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 31(3), 78-94. [Link]

  • Dorn, E., & Knackmuss, H. J. (1978). Degradation of chlorosubstituted aromatic compounds by Pseudomonas sp. strain B13: fate of 3,5-dichlorocatechol. Applied and Environmental Microbiology, 36(3), 405-410. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. [Link]

  • Science.gov. (n.d.). Forced degradation products: Topics. [Link]

Sources

minimizing side reactions in phenoxy propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The synthesis of 2-phenoxypropanamides (and their propionate analogs) is a cornerstone in the production of aryloxyphenoxypropionate herbicides (e.g., Mecoprop, Fenoxaprop) and specific pharmaceutical intermediates.

The standard route involves a Williamson ether synthesis: the nucleophilic attack of a phenoxide anion on an


-halo propanamide. While theoretically simple, this reaction is plagued by three competing failure modes driven by the acidity of the 

-proton and the basicity required to generate the nucleophile.

The Core Conflict: You need a base to activate the phenol, but that same base triggers elimination (forming acrylamides) and racemization (destroying enantiopurity).

Critical Failure Modes: The "Why" and "How"

Failure Mode A: The Elimination Trap (Formation of Acrylamides)
  • Mechanism: The

    
    -halo propanamide substrate contains a good leaving group (Cl/Br) and an acidic 
    
    
    
    -proton. Under strong basic conditions (e.g., NaOH, NaH) or high temperatures, the base acts as a Brønsted base rather than a nucleophile, abstracting the proton to form 2-acrylamide via an E2 elimination mechanism.
  • Impact: Irreversible loss of starting material and formation of polymerizable impurities.

Failure Mode B: Racemization (Stereochemical Drift)
  • Mechanism: If your target is a chiral phenoxy propanamide (often the (R)-isomer is bioactive), the

    
    -proton of the product is acidic due to the adjacent carbonyl and ether oxygen. Strong bases promote enolization, leading to a planar intermediate that reprotonates racemically.
    
  • Impact: Loss of biological activity (eutomer vs. distomer) and regulatory non-compliance.

Failure Mode C: Regio-Selectivity (N- vs. O-Alkylation)
  • Mechanism: The amide nitrogen (

    
    ) is less acidic than phenol (
    
    
    
    ). However, if strong bases (NaH) are used, the amide can be deprotonated, leading to N-alkylation or self-polymerization.
  • Impact: Formation of complex impurity profiles that are difficult to purify.[1]

Visualizing the Reaction Landscape

The following diagram maps the competing pathways. Use this to diagnose your impurity profile based on HPLC/LC-MS data.

ReactionPathways Reactants Phenol + 2-Chloropropanamide Base Base Catalyst Reactants->Base TS_Sub Transition State (SN2) Base->TS_Sub Mild Base (K2CO3) TS_Elim Transition State (E2) Base->TS_Elim Strong Base/Heat (NaOH, >80°C) Product 2-Phenoxypropanamide (Target) TS_Sub->Product Side_Acryl 2-Acrylamide (Elimination Impurity) TS_Elim->Side_Acryl TS_Enol Enolate Intermediate Side_Rac Racemic Product (Stereo-impurity) TS_Enol->Side_Rac Product->TS_Enol Excess Base Long reaction time

Figure 1: Competing reaction pathways. Green paths indicate the desired flow; red paths indicate failure modes triggered by aggressive conditions.

Optimized Experimental Protocol

This protocol uses the "Mild Base / Polar Aprotic" strategy to maximize


 substitution while suppressing E2 elimination and racemization.

Reagents:

  • Substituted Phenol (1.0 equiv)[2]

  • (S)-2-Chloropropanamide (1.1 equiv) [Use Tosylate for higher enantiopurity]

  • Potassium Carbonate (

    
    ), anhydrous, milled (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ). Moisture promotes hydrolysis.
    
  • Phenoxide Formation:

    • Dissolve Phenol in ACN (0.5 M concentration).

    • Add milled

      
      .
      
    • Stir at 40°C for 30 minutes . Why? This forms the phenoxide in situ without generating free hydroxide ions that cause hydrolysis.

  • Electrophile Addition:

    • Cool the mixture to 0–5°C .

    • Add 2-Chloropropanamide dropwise (dissolved in minimal ACN).

    • Critical Control Point: Low temperature during addition prevents the immediate "heat spike" that favors elimination.

  • Reaction Phase:

    • Allow to warm to Room Temperature (20–25°C).

    • Monitor via HPLC at 2 hours. If conversion is <50%, heat to maximum 50°C .

    • Do NOT reflux. Refluxing in ACN (82°C) significantly increases acrylamide formation.

  • Quench & Workup:

    • Filter off solid salts (

      
      , excess 
      
      
      
      ).
    • Evaporate solvent under reduced pressure.

    • Recrystallize from Ethanol/Water (avoid acid/base extraction if possible to prevent hydrolysis).

Comparative Data: Base & Solvent Effects[2][3]

The following data summarizes the impact of reaction conditions on the Yield vs. Impurity profile.

Condition SetBaseSolventTemp (°C)Yield (%)Acrylamide (%)ee% (Chirality)
Aggressive NaOHWater/EtOH8065%15% (High)50% (Racemic)
Standard

Acetone56 (Reflux)78%5%88%
Optimized

DMF2592% <1%>98%
Hydride NaHTHF085%8%95%

Note: NaH provides good yields but poses safety risks and higher elimination rates due to high local basicity.

Troubleshooting & FAQs

Q1: My HPLC shows a peak at RRT 0.8 that grows over time. What is it? A: This is likely 2-acrylamide (or the hydrolyzed acrylic acid). It forms via the E2 elimination of your starting material (2-chloropropanamide).

  • Fix: Lower your reaction temperature by 10°C. Switch from NaOH/KOH to

    
     or 
    
    
    
    . Ensure your base is anhydrous.

Q2: I am seeing a "double" reaction product (Bis-phenoxy). A: If your phenol is a diol (e.g., Hydroquinone), you are getting dialkylation.

  • Fix: Use a large excess of the diol (3-4 equiv) relative to the amide, or use a mono-protected phenol (e.g., monobenzyl ether hydroquinone) [1].

Q3: My product is racemic, but I started with pure (S)-2-chloropropanamide. A: Racemization occurred via the enolate.

  • Fix: Avoid "hard" bases like NaH or alkoxides. The carbonate anion is basic enough to deprotonate phenol (

    
     10) but struggles to deprotonate the 
    
    
    
    -carbon (
    
    
    ~20-25) at low temperatures. Also, switch the leaving group from Chloride to Tosylate (OTs) . Tosylates react faster at lower temperatures, reducing the time window for racemization [2].

Q4: The reaction mixture turns dark brown/pink. A: This indicates oxidation of the phenol (quinone formation), common with electron-rich phenols.

  • Fix: Degas solvents thoroughly. Perform the reaction under a strict Nitrogen or Argon atmosphere. Add a pinch of sodium dithionite if the chemistry tolerates it [1].

References

  • BenchChem Technical Support. (2025).[1][3] Industrial Scale-up of 2-(4-Hydroxyphenoxy)propanamide Synthesis: Troubleshooting Over-alkylation and Oxidation. BenchChem.[1][3]

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis: SN2 vs E2 Competition.[4] LibreTexts.

  • National Institutes of Health (NIH). (2024). Design and synthesis of 2-phenylpropionic acid derivatives: Optimization of Yields. PubMed Central.

  • Sigma-Aldrich. (2024). Product Specification: 2-Phenoxypropionic acid derivatives and stereochemical stability. Merck KGaA.

  • University of Manchester. (2024). Racemisation in Chemistry and Biology: Mechanisms of Enolization. Manchester University Press.

Sources

Validation & Comparative

A Comparative Guide to the Reference Standard for 2-(2-chloro-5-methylphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Navigating the Analytical Landscape of Phenoxy Amide Derivatives

2-(2-chloro-5-methylphenoxy)propanamide belongs to a broad class of compounds structurally related to phenoxy acid herbicides, which are widely used in agriculture. The accurate quantification and characterization of such compounds are critical in various research and development settings, including environmental analysis, toxicology, and as potential impurities or metabolites in pharmaceutical manufacturing. The availability of a well-characterized reference standard is the cornerstone of any robust analytical method.

This guide provides a comprehensive comparison of the analytical approaches for 2-(2-chloro-5-methylphenoxy)propanamide. Given the current lack of a commercially available certified reference standard for this specific molecule, we will explore suitable alternatives and detail the experimental methodologies required for its analysis and for the qualification of an in-house standard. We will delve into the rationale behind the selection of analytical techniques and provide actionable protocols to ensure data integrity and reproducibility.

II. The Challenge of a Non-Existent Commercial Standard and Viable Alternatives

Table 1: Comparison of 2-(2-chloro-5-methylphenoxy)propanamide with Commercially Available, Structurally Related Reference Standards

CompoundStructureKey Differences from Target CompoundAvailability as Reference Standard
2-(2-chloro-5-methylphenoxy)propanamide (Target Compound) - Amide functional groupNot commercially available
Mecoprop (MCPP) - Carboxylic acid functional group- Chlorine at the 4-position of the phenyl ringReadily available
Dichlorprop - Carboxylic acid functional group- Two chlorine atoms (2,4-dichloro) on the phenyl ringReadily available
MCPA - Carboxylic acid functional group- Acetic acid side chain instead of propanoic acidReadily available

The primary structural difference between the target compound and these alternatives is the presence of a propanamide group instead of a propanoic acid group. While the chromatographic behavior will differ, these related compounds are invaluable for method development and for verifying the performance of the analytical system.

III. Analytical Methodologies: A Comparative Analysis

The analysis of phenoxy acid derivatives is well-documented, providing a strong foundation for developing a method for 2-(2-chloro-5-methylphenoxy)propanamide. The two most powerful and widely used techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of phenoxy derivatives. The presence of the aromatic ring in 2-(2-chloro-5-methylphenoxy)propanamide results in strong UV absorbance, making this a suitable detection method.

  • Cost-Effectiveness and Accessibility: HPLC-UV systems are standard in most analytical laboratories.

  • Robustness: The technique is known for its reproducibility and durability in routine analysis.

  • Sufficient Selectivity for Many Matrices: When coupled with an appropriate sample preparation method, HPLC-UV can provide the necessary selectivity for less complex sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is typically effective. A starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for the compound, likely around 230 nm or 280 nm.[1][2]

  • Injection Volume: 10 µL.

  • Sample Preparation: For solid samples, extraction with a suitable organic solvent like methanol or acetonitrile is necessary, followed by filtration. For aqueous samples, solid-phase extraction (SPE) can be used for cleanup and concentration.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Extraction Sample->Extraction Methanol/Acetonitrile Filtration Filtration Extraction->Filtration 0.45 µm filter HPLC_Vial HPLC_Vial Filtration->HPLC_Vial Autosampler Autosampler HPLC_Vial->Autosampler C18_Column C18_Column Autosampler->C18_Column Injection UV_Detector UV_Detector C18_Column->UV_Detector Separation Data_Acquisition Data_Acquisition UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC-UV workflow for the analysis of 2-(2-chloro-5-methylphenoxy)propanamide.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique provides structural information, which is invaluable for positive identification and for distinguishing the target analyte from matrix interferences.[3]

  • High Sensitivity: Achieves much lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of co-eluting compounds.

  • Structural Confirmation: Provides mass-to-charge ratio (m/z) information, confirming the identity of the compound.

  • Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is a good starting point for an amide-containing compound.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a reverse-phase C18 column with a water/acetonitrile gradient is suitable.

  • Mass Spectrometry Parameters:

    • Precursor Ion: The protonated molecule [M+H]⁺ of 2-(2-chloro-5-methylphenoxy)propanamide.

    • Product Ions: These need to be determined by infusing a solution of the compound into the mass spectrometer and performing a product ion scan. Characteristic fragments will likely result from the cleavage of the amide bond and the ether linkage.

    • MRM Transitions: At least two MRM transitions should be monitored for confident identification and quantification.

  • Sample Preparation: A simple "dilute and shoot" approach may be possible for cleaner samples. For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a highly effective sample preparation technique.

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Sample Sample Acetonitrile_Extraction Acetonitrile_Extraction Sample->Acetonitrile_Extraction with Salts Dispersive_SPE Dispersive_SPE Acetonitrile_Extraction->Dispersive_SPE Cleanup LCMS_Vial LCMS_Vial Dispersive_SPE->LCMS_Vial Autosampler Autosampler LCMS_Vial->Autosampler C18_Column C18_Column Autosampler->C18_Column Injection ESI_Source ESI_Source C18_Column->ESI_Source Separation Triple_Quad Triple_Quad ESI_Source->Triple_Quad Ionization Data_Acquisition Data_Acquisition Triple_Quad->Data_Acquisition MRM Quantification_and_Confirmation Quantification_and_Confirmation Data_Acquisition->Quantification_and_Confirmation

Caption: LC-MS/MS workflow for the analysis of 2-(2-chloro-5-methylphenoxy)propanamide.

IV. Establishing a Self-Validating System: In-House Reference Standard Qualification

In the absence of a commercial certified reference standard, a well-characterized in-house standard is essential. This involves synthesizing or procuring a high-purity batch of 2-(2-chloro-5-methylphenoxy)propanamide and thoroughly characterizing it.

Protocol for In-House Standard Qualification:
  • Synthesis and Purification: The compound can be synthesized from 2-(2-chloro-5-methylphenoxy)propanoic acid by converting the carboxylic acid to an acid chloride, followed by reaction with ammonia. Purification can be achieved by recrystallization or column chromatography.

  • Identity Confirmation:

    • Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Purity Determination:

    • Chromatographic Purity: Use the developed HPLC-UV method to assess the purity. A purity level of >98% is generally desirable for a reference standard.

    • Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) can be used to determine the content of any residual solvents from the synthesis.

    • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Assay Assignment: The final purity of the in-house standard is calculated by taking into account the chromatographic purity, water content, and residual solvent content.

Table 2: Example Data for In-House Standard Qualification

TestMethodResult
IdentityHRMS, ¹H NMR, ¹³C NMRConfirmed
Chromatographic PurityHPLC-UV (Area %)99.5%
Water ContentKarl Fischer0.2%
Residual SolventsGC-FID0.1%
Assigned Purity Calculation 99.2%

V. Conclusion: A Pathway to Reliable Analysis

While a commercial reference standard for 2-(2-chloro-5-methylphenoxy)propanamide is not currently available, reliable and accurate analysis is achievable. By leveraging the extensive knowledge base on the analysis of related phenoxy acid herbicides, robust HPLC-UV and LC-MS/MS methods can be developed and validated. The establishment of a thoroughly characterized in-house reference standard is a critical step that ensures the trustworthiness and scientific validity of the generated data. This comprehensive approach empowers researchers to confidently quantify and characterize this compound in their studies.

VI. References

  • Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. (Source: Taylor & Francis Online, URL: not available directly from search results)

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (Source: EPA, URL: not available directly from search results)

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (Source: Agilent, URL: not available directly from search results)

  • MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. (Source: Cipac.org, URL: not available directly from search results)

  • Determination of Phenoxyacetic Herbicide Residues in Biological Materials. (Source: PMC, URL: [Link])

  • Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. (Source: Der Pharma Chemica, URL: not available directly from search results)

  • Poly(amide)s obtained from 4-(4-((4-(4-aminophenoxy)phenyl)diphenylsilyl)phenoxy)benzenamine and dicarboxylic acids containing diphenylsilarylene units. Synthesis and characterization. (Source: ResearchGate, URL: [Link])

  • Synthesis of some Amide derivatives and their Biological activity. (Source: International Journal of ChemTech Research, URL: not available directly from search results)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.